molecular formula C11H11D3O2 B1147748 Methyl-d3-eugenol CAS No. 89171-89-1

Methyl-d3-eugenol

Cat. No.: B1147748
CAS No.: 89171-89-1
M. Wt: 181.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-d3-eugenol is a stable isotope-labeled analog of methyl eugenol, a natural phenylpropanoid found in various aromatic plants. This compound is an essential tool in analytical chemistry, serving as a critical internal standard for the precise and accurate quantification of methyl eugenol and related compounds using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure provides a reliable mass shift that eliminates analyte interference, ensuring high-quality data in pharmacokinetic, metabolic, and environmental fate studies. Beyond its primary role in analytics, methyl eugenol itself is a molecule of significant research interest due to its diverse biological activities. Investigations have highlighted its potential to inhibit oxidative stress by activating the Nrf2 antioxidant response pathway, which is relevant for research into neurodegenerative conditions and other oxidative stress-related diseases. Furthermore, studies have reported its antiproliferative and neuroprotective properties, making it a compound of interest in preclinical research for oncology and neurology. It is crucial to note that the US FDA has withdrawn authorization for the use of methyl eugenol as a synthetic food flavoring due to data demonstrating it induces cancer in laboratory animals. This Methyl-d3-eugenol product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89171-89-1

Molecular Formula

C11H11D3O2

Molecular Weight

181.25

Purity

95% min.

Synonyms

Methyl-d3-eugenol

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methyl Eugenol vs. Methyl-d3-eugenol Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the physicochemical, metabolic, and analytical distinctions between Methyl Eugenol (ME) and its deuterated isotopologue, Methyl-d3-eugenol (ME-d3) . While ME is a naturally occurring phenylpropene with significant genotoxic implications via bioactivation, ME-d3 serves as a critical tool in two distinct domains: as a stable isotope-labeled internal standard (SIL-IS) for precise mass spectrometry quantification, and as a mechanistic probe to investigate metabolic shunting via the Kinetic Isotope Effect (KIE).

This document provides actionable protocols for synthesis and analysis, alongside a mechanistic evaluation of how deuteration alters the metabolic fate of the allylalkoxybenzene scaffold.

Physicochemical & Isotopic Fundamentals

The fundamental difference lies in the substitution of three hydrogen atoms (


) with deuterium (

or

) on the methoxy group at the C4 position (typically). This substitution alters the Zero Point Energy (ZPE) of the chemical bonds without significantly changing the steric volume or electronic properties relevant to receptor binding.
Comparative Properties Table
FeatureMethyl Eugenol (ME)Methyl-d3-eugenol (ME-d3)
CAS Number 93-15-213337-64-9 (typical for O-methyl-d3)
Formula


Molecular Weight 178.23 g/mol 181.25 g/mol (+3.02 Da)
C-H/C-D Bond Energy ~98 kcal/mol~100 kcal/mol (Stronger)
Vibrational Frequency Higher (

)
Lower (

)
Primary Application Fragrance, Flavor, Toxicity TargetInternal Standard, KIE Probe
The Deuterium Stability Factor

The C-D bond has a lower zero-point energy than the C-H bond. According to the Arrhenius equation, this increases the activation energy (


) required for bond cleavage. In the context of ME-d3, this specifically stabilizes the methoxy group against oxidative demethylation.

The Kinetic Isotope Effect (KIE) & Metabolic Divergence

For drug development professionals, the utility of ME-d3 extends beyond quantification. It illustrates the Primary Kinetic Isotope Effect , where the rate of metabolism is altered at the site of deuteration.

Metabolic Pathways and "Metabolic Switching"

Methyl eugenol undergoes two major CYP450-mediated clearances:

  • O-Demethylation (Detoxification): Cleavage of the methoxy group to form eugenol, which is rapidly conjugated and excreted.

  • 1'-Hydroxylation (Bioactivation): Hydroxylation at the allylic side chain to form 1'-hydroxymethyleugenol, followed by sulfation to a reactive carbocation (DNA adduct formation).[1]

The KIE Impact: Replacing the methoxy hydrogens with deuterium (


) significantly slows the O-demethylation pathway (

). This inhibition can cause "Metabolic Switching" (or shunting), forcing a larger proportion of the substrate through the non-deuterated pathway—in this case, the toxigenic 1'-hydroxylation route.

Warning: Unlike deuterated drugs designed to improve half-life (e.g., deutetrabenazine), deuterating the detox site of a genotoxin like methyl eugenol may theoretically increase its toxicity in mechanistic studies.

Visualization: Metabolic Shunting

MetabolicPathways ME Methyl Eugenol (or ME-d3) Eugenol Eugenol (Detoxification) ME->Eugenol CYP1A2/2C9 O-Demethylation OH_ME 1'-Hydroxy-ME (Bioactivation) ME->OH_ME CYP1A2/2A6 1'-Hydroxylation DNA_Adduct DNA Adducts (Genotoxicity) OH_ME->DNA_Adduct SULT1A1 Sulfation KIE_Note KIE Blockade (ME-d3): C-D bond resists cleavage. Flux shifts to Red Pathway. KIE_Note->ME

Figure 1: Metabolic divergence of Methyl Eugenol. Deuteration of the methoxy group (Green pathway) inhibits detoxification, potentially shunting flux toward the bioactivation pathway (Red).

Analytical Utility: Mass Spectrometry Protocols

In quantitative bioanalysis, ME-d3 is the "Gold Standard" Internal Standard (IS). It co-elutes with the analyte (ME) chromatographically but is spectrally distinct, allowing it to correct for:

  • Ion Suppression/Enhancement: In LC-MS, matrix components often suppress ionization. Since ME and ME-d3 elute simultaneously, they suffer identical suppression, making the ratio of their signals accurate.

  • Extraction Efficiency: Losses during Liquid-Liquid Extraction (LLE) are identical for both.

GC-MS Quantification Protocol (SIM Mode)

Objective: Quantify trace Methyl Eugenol in plasma or essential oils using ME-d3.

Reagents:

  • Analyte: Methyl Eugenol (Ref Std).

  • IS: Methyl-d3-eugenol (98+ atom % D).

  • Solvent: Hexane or Ethyl Acetate (HPLC Grade).[2]

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare 1 mg/mL stock of ME and ME-d3 in methanol.

    • Prepare a Working IS Solution (e.g., 10 µg/mL ME-d3).

  • Sample Spiking:

    • Aliquot 200 µL of sample (plasma/oil).

    • Add 20 µL of Working IS Solution (Final IS conc: 1 µg/mL).

    • Critical: Equilibration time of 15 mins is required for the IS to integrate with the matrix.

  • Extraction:

    • Add 1 mL Hexane. Vortex vigorously for 2 mins.

    • Centrifuge at 10,000 x g for 5 mins.

    • Transfer supernatant to GC vial.

  • GC-MS Parameters (Agilent 7890/5977 eq):

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 60°C (1 min) -> 10°C/min -> 240°C.

    • SIM Mode Acquisition (Critical):

CompoundTarget Ion (Quant)Qualifier IonsRetention Time (approx)
Methyl Eugenol m/z 178 163, 14712.4 min
Methyl-d3-eugenol m/z 181 166, 15012.4 min

Note: The retention time shift due to deuterium is usually negligible (<0.05 min) on standard capillary columns, ensuring they experience the same matrix environment.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Matrix (Unknown ME Conc) Extract Liquid-Liquid Extraction (Hexane/EtAc) Sample->Extract Spike Spike IS (Known ME-d3 Conc) Spike->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Calculate Area Ratio (Area ME / Area ME-d3) GCMS->Data m/z 178 & 181 Result Quantification via Calibration Curve Data->Result

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow. The co-extraction and co-elution of the deuterated standard automatically correct for recovery losses and instrument variability.

Synthesis of Methyl-d3-eugenol

For labs requiring custom synthesis (e.g., if commercial stock is unavailable), the following Phase Transfer Catalysis (PTC) method is robust.

Reaction:



Protocol:

  • Setup: 3-neck round bottom flask, reflux condenser,

    
     atmosphere.
    
  • Reactants: Dissolve Eugenol (10 mmol) in Dichloromethane (DCM). Add Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst (5 mol%).

  • Base: Add equal volume of 30% NaOH (aq).

  • Methylation: Dropwise addition of Dimethyl Sulfate-d6 (1.2 eq) over 30 mins. Caution: DMS is highly toxic.

  • Reflux: Heat to 40°C for 4 hours. Monitor via TLC (Hexane:EtAc 9:1).

  • Workup: Separate organic layer, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

References

  • National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of Methyleugenol in F344/N Rats and B6C3F1 Mice. NTP TR 491. [Link]

  • Guengerich, F. P. (2017).[3] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238.[3] [Link]

  • Raymond, C. A., et al. (2017).[4] GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Analytical and Bioanalytical Chemistry, 409, 1779–1787.[4] [Link]

  • Miwa, G. T., & Lu, A. Y. (1987). Kinetic isotope effects and 'metabolic switching' in cytochrome P450-catalyzed reactions. BioEssays, 7(5), 215-219. [Link]

  • Tan, K. H., & Nishida, R. (2012). Methyl eugenol: Its occurrence, distribution, and role in nature.[5] Journal of Insect Science, 12, 56. [Link]

Sources

Technical Guide: Deuterated Methyl Eugenol in Metabolic & Toxicological Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl eugenol (ME) is a naturally occurring alkenylbenzene found in essential oils (e.g., basil, nutmeg) and is a classified rodent carcinogen. Its toxicity hinges on a specific metabolic bioactivation pathway: hydroxylation at the 1'-position followed by sulfonation, leading to a DNA-reactive carbocation.[1]

Deuterated methyl eugenol (d-ME) serves two distinct but critical roles in pharmaceutical and toxicological research:

  • Mechanistic Probe (Kinetic Isotope Effect): Deuteration at the 1'-position (1',1'-d2-ME) significantly slows the rate-limiting bioactivation step, reducing toxicity and proving the metabolic mechanism.

  • Internal Standard (Quantitative Bioanalysis): Deuteration at stable positions (e.g., methoxy-d3) provides an ideal internal standard for LC-MS/MS quantification, correcting for matrix effects without undergoing metabolic exchange.

This guide details the theoretical basis, experimental protocols, and data interpretation strategies for utilizing deuterated ME in metabolic studies.

Part 1: The Metabolic Landscape of Methyl Eugenol

The toxicity of ME is not intrinsic to the parent molecule but arises from its metabolic conversion. Understanding this pathway is the prerequisite for applying deuterated analogs effectively.

Bioactivation vs. Detoxification
  • Bioactivation (Toxification): The allylic side chain undergoes 1'-hydroxylation by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1). The resulting 1'-hydroxymethyleugenol (1'-OH-ME) is the proximate carcinogen. This metabolite is further conjugated by sulfotransferases (SULT1A1) to form an unstable sulfate ester, which spontaneously decomposes into a reactive carbonium ion capable of forming DNA adducts.

  • Detoxification: Alternative pathways include O-demethylation (forming eugenol) and epoxidation (forming 2',3'-epoxide), which are generally considered less genotoxic in this context.

Pathway Visualization

The following diagram illustrates the competition between bioactivation and detoxification, highlighting the critical 1'-carbon node.

ME_Metabolism ME Methyl Eugenol (Parent) OH_ME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->OH_ME Bioactivation CYP1A2, CYP2E1 (Target for KIE) Eugenol Eugenol (Detoxification) ME->Eugenol O-Demethylation CYP Enzymes Epoxide 2',3'-Epoxide (Minor Pathway) ME->Epoxide Epoxidation CYP Enzymes Sulfate 1'-Sulfoxymethyleugenol (Unstable) OH_ME->Sulfate Sulfonation SULT1A1 Carbocation Carbonium Ion (Ultimate Carcinogen) Sulfate->Carbocation Spontaneous Loss of SO4 DNA_Adduct DNA Adducts (N2-dG / N6-dA) Carbocation->DNA_Adduct Covalent Binding

Caption: Metabolic divergence of Methyl Eugenol. The red pathway represents bioactivation leading to genotoxicity; green pathways represent detoxification.

Part 2: Deuterium Kinetic Isotope Effects (KIE)

The Deuterium Kinetic Isotope Effect (KIE) is the change in reaction rate observed when a hydrogen atom is replaced by deuterium (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


H).[2] Because the C-D bond has a lower zero-point energy than the C-H bond, more activation energy is required to cleave it.
Theoretical Application: 1'-Deuteration

In the context of ME, the rate-limiting step for bioactivation is the cleavage of the C-H bond at the 1'-position during hydroxylation.

  • Hypothesis: Replacing the 1'-hydrogens with deuterium (1',1'-d2-ME) will exhibit a primary KIE (

    
    ).
    
  • Outcome: This substitution slows the formation of 1'-OH-ME, theoretically shifting metabolism toward the safer O-demethylation pathway (metabolic shunting) and reducing DNA adduct formation.

KIE Data Interpretation

When conducting microsomal incubations (see Protocol A), researchers calculate the Intrinsic Clearance (


) for both the parent and deuterated analog.
ParameterMethyl Eugenol (H-ME)1',1'-d2-Methyl Eugenol (D-ME)Interpretation
Bond Energy Lower (C-H)Higher (C-D)C-D bond is more stable.
Reaction Rate (

)
HighLowSlower bioactivation for D-ME.

(Affinity)
SimilarSimilarBinding affinity usually unchanged.
Metabolic Switching Low % DetoxHigh % DetoxD-ME favors O-demethylation.

Part 3: Applications in Quantitative Bioanalysis

While 1'-deuteration is used for mechanistic studies, stable isotope labeling at non-reactive sites is required for use as an Internal Standard (IS) in LC-MS/MS assays.

Selection of Internal Standard

For quantifying ME in plasma or tissue, the IS must track the analyte through extraction and ionization but must not suffer from the KIE or metabolic exchange during the assay.

  • Recommended IS: Methyl Eugenol-methoxy-d3 (or d6).

  • Rationale: The methoxy groups are relatively stable during the initial extraction and LC separation. The deuterium is located away from the reactive allyl chain, minimizing potential KIEs that could alter retention time or ionization efficiency relative to the analyte.

LC-MS/MS Transitions
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Methyl Eugenol 179.1 [M+H]

147.120Analyte
Methyl Eugenol-d3 182.1 [M+H]

150.120Internal Standard
1'-OH-ME 195.1 [M+H]

177.115Metabolite

Part 4: Experimental Protocols

Protocol A: Microsomal Stability & KIE Determination

Objective: Calculate the Kinetic Isotope Effect (


) for the bioactivation of ME.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrates: Methyl Eugenol (ME) and 1',1'-d2-Methyl Eugenol (d2-ME).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid + IS (ME-d3).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and substrate (1 µM) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL Quenching Solution containing the distinct internal standard (ME-d3).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the depletion of parent and formation of 1'-OH metabolite.

Calculation:

  • Plot ln(% remaining) vs. time. The slope is

    
    .
    
  • 
    .
    
Protocol B: DNA Adduct Quantification

Objective: Quantify N2-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine adducts in liver tissue using isotope dilution mass spectrometry.

Workflow Visualization:

Adduct_Protocol Sample Liver Tissue Sample (100 mg) Lysis Cell Lysis & Proteinase K Digestion (37°C, Overnight) Sample->Lysis Spike Spike Internal Standard (15N5-dG Adduct Standard) Lysis->Spike Add IS Hydrolysis Enzymatic Hydrolysis (DNase I, PDE, Alk. Phos.) Yields Nucleosides Spike->Hydrolysis SPE Solid Phase Extraction (Oasis HLB Cartridge) Hydrolysis->SPE Purify LCMS LC-MS/MS Analysis (Quantify Adduct/dG Ratio) SPE->LCMS

Caption: Workflow for accurate quantification of ME-DNA adducts using Isotope Dilution LC-MS/MS.

Critical Step: Because the adduct itself is complex, the ideal internal standard is a


N-labeled DNA adduct  generated enzymatically, rather than simple d-ME. However, if unavailable, d3-ME adducts synthesized in vitro can be used.

Part 5: Toxicological Implications

The use of deuterated ME provides a direct method to assess the "threshold of toxicity."

  • Risk Assessment: If 1'-deuteration significantly reduces DNA adduct formation (e.g., by >50%), it confirms that CYP-mediated hydroxylation is the obligatory driver of carcinogenicity.

  • Drug Design: For drugs containing methylenedioxyphenyl or allylbenzene substructures, deuteration offers a strategy to improve safety profiles by shunting metabolism away from bioactivation pathways (the "Metabolic Switching" strategy).

  • Regulatory Science: Data derived from these studies help establish Maximum Residue Limits (MRLs) by defining the quantitative relationship between exposure dose, metabolic activation rate, and genotoxic outcome.

References

  • Herrmann, K., et al. (2013). "Formation of hepatic DNA adducts by methyleugenol in mouse models: drastic decrease by Sult1a1 knockout and strong increase by transgenic human SULT1A1/2." Carcinogenesis. Link

  • Jeurissen, S. M., et al. (2006).[3] "Human cytochrome P450 enzymes of importance for the bioactivation of methyleugenol, estragole, and safrole." Chemical Research in Toxicology. Link

  • Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives. Link

  • Tremblay, P. B., et al. (2017). "Methyleugenol DNA adducts in human liver are associated with SULT1A1 copy number variations and expression levels." Archives of Toxicology. Link

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Methods in Enzymology. Link(Note: General reference for KIE methodology)

Sources

Technical Guide: The Role of Methyl-d3-eugenol in High-Precision Flavor & Fragrance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-d3-eugenol (1,2-dimethoxy-4-allylbenzene-d3) serves as the critical internal standard (IS) for the quantification of Methyleugenol , a naturally occurring phenylpropene found in essential oils (e.g., basil, clove, tea tree). Due to its classification as a genotoxic carcinogen by the IARC and strict regulatory limits imposed by IFRA and the EU, trace-level quantification (ppm/ppb) is mandatory.

This guide details the application of Methyl-d3-eugenol in Stable Isotope Dilution Analysis (SIDA) , providing a self-validating workflow that corrects for matrix interferences, extraction inefficiencies, and mass spectrometric drift.

Part 1: The Regulatory & Chemical Context

The Toxicity Vector

Methyleugenol is a "proximate carcinogen." It is not carcinogenic in its native form but undergoes metabolic activation via cytochrome P450 enzymes (specifically CYP1A2).

  • Mechanism: Hydroxylation at the 1'-position of the allyl side chain, followed by sulfation, creates a reactive carbocation that forms DNA adducts.

  • Relevance to Research: This metabolic pathway necessitates not only the quantification of the parent compound in consumer goods but also the use of deuterated analogs to trace metabolic stability in drug development.

Regulatory Thresholds (IFRA & EU)

The International Fragrance Association (IFRA) Standards (49th/50th Amendments) strictly limit Methyleugenol in finished products.

Product CategoryMaximum Allowable Concentration
Fine Fragrance 0.02% (200 ppm)
Eau de Toilette 0.008% (80 ppm)
Rinse-off Products 0.001% (10 ppm)
Non-skin Contact 0.02% (200 ppm)

Note: These low limits render standard external calibration methods insufficient due to matrix suppression in complex essential oils. SIDA is the required protocol for compliance.

Part 2: The Role of Methyl-d3-eugenol (SIDA Mechanism)

Why Methyl-d3-eugenol?

In Gas Chromatography-Mass Spectrometry (GC-MS), the internal standard must mimic the analyte's physical properties (extraction recovery, retention time) while remaining spectrally distinct.

  • Mass Shift (+3 Da): The replacement of three hydrogen atoms with deuterium (

    
    ) on the methoxy group shifts the molecular ion from m/z 178  (native) to m/z 181  (labeled). This +3 shift avoids overlap with the natural 
    
    
    
    isotopes of the native analyte.
  • Carrier Effect: In trace analysis, active sites in the GC liner or column can adsorb the analyte. The deuterated IS, present in excess, occupies these active sites, acting as a "carrier" to improve the linearity and sensitivity of the native analyte.

The Deuterium Isotope Effect

Researchers must account for the Inverse Isotope Effect in chromatography. Deuterated compounds possess slightly lower London dispersion forces than their protium counterparts.

  • Result: Methyl-d3-eugenol will elute slightly earlier (0.02–0.05 min) than native Methyleugenol on non-polar columns (e.g., DB-5MS). This separation is advantageous as it prevents cross-talk in the ion source while keeping the compounds within the same integration window.

Part 3: Technical Workflow & Protocol

Synthesis of the Standard

Commercial standards are available, but in-house synthesis ensures isotopic purity (>99% D).

  • Reaction: Eugenol (4-allyl-2-methoxyphenol) + Iodomethane-d3 (

    
    ) 
    
    
    
    Methyl-d3-eugenol.
  • Structure: The d3-methyl group attaches to the phenolic oxygen (position 1), distinct from the native methoxy group at position 2.

Experimental Protocol: GC-MS/MS SIDA

Objective: Quantify Methyleugenol in a complex essential oil matrix (e.g., Rose Oil).

Step 1: Sample Preparation (Solvent-Assisted Flavor Evaporation - SAFE)

  • Weigh 1.0 g of Essential Oil sample.

  • Spike with 50 µL of Methyl-d3-eugenol solution (100 µg/mL in methanol). Critical: Spike before any extraction to correct for recovery.

  • Dilute with 10 mL diethyl ether.

  • Perform SAFE distillation to isolate volatiles from non-volatile residues (waxes/pigments).

  • Concentrate the distillate to 0.5 mL under a nitrogen stream.

Step 2: GC-MS Instrumentation Parameters

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax (Polar) or DB-5MS (Non-polar). Recommendation: DB-Wax for better separation of isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Split 1:10 (to prevent detector saturation).

Step 3: Mass Spectrometry (SIM Mode) Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
Methyleugenol 178 (

)
163 (

)
14750 ms
Methyl-d3-eugenol 181 (

)
166 (

)*
15050 ms
  • Note on Ion 166: If the native methyl (position 2) is lost, m/z 166 is formed. If the deuterated methyl (position 1) is lost, m/z 163 is formed. Using the Molecular Ion (181) is safer to avoid cross-talk with the native analyte's base peak.

Workflow Visualization

SIDA_Workflow cluster_logic Self-Validating Mechanism Sample Raw Sample (Essential Oil) IS_Spike Spike Internal Standard (Methyl-d3-eugenol) Sample->IS_Spike + Known Conc Equilibration Equilibration (Mixing) IS_Spike->Equilibration Extraction Extraction / Isolation (SAFE or SPME) Equilibration->Extraction Co-Extraction GC_Sep GC Separation (Isotope Effect: d3 elutes first) Extraction->GC_Sep MS_Det MS Detection (SIM) Native: 178 m/z | d3: 181 m/z GC_Sep->MS_Det Ratio_Calc Calculate Area Ratio (Area_Native / Area_IS) MS_Det->Ratio_Calc Quant Final Quantification (Corrected for Recovery) Ratio_Calc->Quant

Caption: Figure 1. Stable Isotope Dilution Analysis (SIDA) workflow ensuring correction for extraction loss and matrix effects.

Part 4: Data Interpretation & Quality Assurance

Calculation Logic

Quantification is derived from the response factor (


) calculated during calibration.


Where


 is determined by analyzing a standard mix of Native and d3-Methyleugenol at equal concentrations. An 

of 1.0 is ideal, but typically ranges from 0.98 to 1.02 due to slight ionization differences.
Metabolic Activation Pathway (Toxicology Context)

For drug development professionals, understanding why we quantify this is as important as how.

Metabolic_Pathway ME Methyleugenol HME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->HME Hydroxylation CYP CYP1A2 (P450) CYP->HME Reactive Carbonium Ion (Reactive Electrophile) HME->Reactive Sulfation SULT Sulfotransferase (SULT1A1) SULT->Reactive DNA DNA Adducts (Genotoxicity) Reactive->DNA Covalent Binding

Caption: Figure 2.[1] Bioactivation pathway of Methyleugenol. SIDA is used to quantify the parent compound before activation.

References

  • International Fragrance Association (IFRA). (2023). The IFRA Standards, 51st Amendment. IFRA. [Link]

  • National Toxicology Program (NTP). (2000).[2][3] Toxicology and Carcinogenesis Studies of Methyleugenol in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series. [Link]

  • European Commission. (2001). Opinion of the Scientific Committee on Food on Methyleugenol. SCF/CS/FLAV/FLAVOUR/4 ADD1 Final. [Link]

  • Zhu, L., et al. (2024).[4] "Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food." Critical Reviews in Analytical Chemistry. [Link]

Sources

Methyl-d3-eugenol as a Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, the pursuit of accurate and reproducible quantification of analytes is paramount. This is particularly true in fields such as food safety, environmental monitoring, and pharmaceutical development, where even minute variations in analyte concentration can have significant implications. Methyl eugenol, a naturally occurring phenylpropanoid found in a wide variety of essential oils and plants, is a compound of interest due to its use as a flavoring agent and fragrance, as well as its potential toxicological properties.[1][2] Accurate determination of its concentration in complex matrices is therefore a critical analytical challenge.

This technical guide provides a comprehensive overview of Methyl-d3-eugenol as a reference standard for the quantitative analysis of methyl eugenol. We will delve into the rationale behind the use of stable isotope-labeled internal standards, the synthesis and characterization of Methyl-d3-eugenol, and its practical application in chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and principles discussed herein are grounded in established scientific literature and aim to equip researchers, scientists, and drug development professionals with the knowledge to implement robust and reliable analytical methods.

The Gold Standard: Why Use a Stable Isotope-Labeled Internal Standard?

The primary challenge in quantitative analysis is mitigating the variability inherent in the analytical process. This variability can arise from multiple sources, including sample preparation (extraction inefficiencies, volumetric errors) and instrumental factors (injection volume variations, fluctuations in detector response). An internal standard (IS) is a compound of known concentration that is added to all samples, calibrants, and quality controls at the beginning of the analytical workflow. By measuring the ratio of the analyte's response to the IS's response, these sources of variability can be effectively normalized.[3]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[3] In the case of methyl eugenol, Methyl-d3-eugenol serves this purpose. The key advantages of using a SIL-IS are:

  • Near-Identical Physicochemical Properties: Methyl-d3-eugenol is chemically identical to methyl eugenol, with the only difference being the substitution of three hydrogen atoms with deuterium atoms in the methoxy group. This near-identical structure ensures that it behaves almost identically during sample extraction, derivatization, and chromatographic separation.

  • Co-elution with the Analyte: Due to their similar properties, the analyte and its SIL-IS co-elute in chromatographic systems. This is crucial for compensating for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.

  • Mass-Based Differentiation: Despite their similar chemical behavior, the analyte and the SIL-IS are readily distinguishable by a mass spectrometer due to their mass difference. This allows for their simultaneous but independent detection and quantification.

The use of a SIL-IS forms the basis of the highly accurate and precise technique of isotope dilution mass spectrometry (IDMS).[3][4]

Synthesis and Characterization of Methyl-d3-eugenol

The synthesis of Methyl-d3-eugenol is not extensively detailed in publicly available literature in a step-by-step protocol. However, its preparation is mentioned in research articles focusing on its use as an internal standard.[5] The synthesis can be logically inferred from the well-established methods for the methylation of eugenol to produce unlabeled methyl eugenol.[4][6][7][8]

The most common route for synthesizing methyl eugenol is the methylation of eugenol.[4][6] To produce Methyl-d3-eugenol, a deuterated methylating agent would be employed. A plausible synthetic route is the reaction of eugenol with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or iodomethane-d₃ (CD₃I), in the presence of a base.

Synthesis_of_Methyl_d3_eugenol Eugenol Eugenol Methyl_d3_eugenol Methyl-d3-eugenol Eugenol->Methyl_d3_eugenol Deuteromethylation Reagents Base (e.g., K₂CO₃) Deuterated Methylating Agent (e.g., (CD₃)₂SO₄ or CD₃I) Reagents->Methyl_d3_eugenol

Figure 1: Plausible synthetic pathway for Methyl-d3-eugenol.

Characterization and Certification:

As a reference standard, Methyl-d3-eugenol must be thoroughly characterized to ensure its identity, purity, and isotopic enrichment. This is typically performed by the manufacturer and documented in a Certificate of Analysis (CoA). While a specific, publicly available CoA for Methyl-d3-eugenol was not retrievable for this guide, a certified reference material (CRM) would undergo the following characterization:

  • Identity Confirmation: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity Assessment: The chemical purity is determined using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV or DAD detection.

  • Isotopic Enrichment: The percentage of the deuterated species is determined by mass spectrometry. This is a critical parameter for ensuring the accuracy of the isotope dilution analysis.

  • Concentration Certification: For solution-based CRMs, the concentration is certified with an associated uncertainty value.

Organizations that produce Certified Reference Materials, such as Sigma-Aldrich (now MilliporeSigma), LGC Standards, and other accredited laboratories, operate under stringent quality systems like ISO 17034 and ISO/IEC 17025 to ensure the reliability and traceability of their standards.[2][9][10][11]

Application of Methyl-d3-eugenol in Quantitative Analysis

Methyl-d3-eugenol is an invaluable tool for the accurate quantification of methyl eugenol in a variety of complex matrices. Its primary application is in isotope dilution mass spectrometry, coupled with either gas or liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl eugenol. The use of Methyl-d3-eugenol as an internal standard in GC-MS analysis significantly improves the accuracy and precision of the results.[1][5][12]

Principle of Isotope Dilution GC-MS:

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Sample containing unknown amount of Methyl Eugenol Spike Add known amount of Methyl-d3-eugenol (IS) Sample->Spike Extraction Extraction & Clean-up Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Data Measure Response Ratio (Analyte / IS) MS->Data Calculation Calculate Analyte Concentration using Calibration Curve Data->Calculation

Figure 2: General workflow for isotope dilution GC-MS analysis.

Experimental Protocol: Quantification of Methyl Eugenol in a Food Matrix using GC-MS/MS

The following is a representative protocol based on a validated method for the determination of methyl eugenol in food samples.[5]

1. Reagents and Materials:

  • Methyl eugenol analytical standard

  • Methyl-d3-eugenol certified reference material (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • QuEChERS extraction tubes and cleanup tubes

2. Standard Solution Preparation:

  • Prepare individual stock solutions of methyl eugenol and Methyl-d3-eugenol in acetonitrile (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by serially diluting the methyl eugenol stock solution and adding a constant, known concentration of the Methyl-d3-eugenol internal standard to each.

3. Sample Preparation (QuEChERS Method):

  • Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 min.

  • Add 10 mL of acetonitrile and the appropriate amount of the Methyl-d3-eugenol internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Vortex vigorously for 1 min and then centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

  • Transfer the aliquot to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.

  • Vortex for 1 min and centrifuge.

  • Filter the supernatant into a GC vial for analysis.

4. GC-MS/MS Instrumental Parameters:

ParameterTypical Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven ProgramStart at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Methyl eugenolPrecursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Methyl-d3-eugenolPrecursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

Note: Specific MRM transitions should be optimized for the instrument being used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique for the quantification of methyl eugenol, especially in complex matrices or for analytes that are not amenable to GC. The use of Methyl-d3-eugenol as an internal standard in LC-MS provides the same benefits of improved accuracy and precision as in GC-MS.[10][13][14]

Experimental Protocol: Quantification of Methyl Eugenol in a Beverage Sample using UPLC-MS/MS

The following is a representative protocol based on a method for the determination of eugenol derivatives in aquatic products, adapted for methyl eugenol in a beverage.[13]

1. Reagents and Materials:

  • Methyl eugenol analytical standard

  • Methyl-d3-eugenol certified reference material (internal standard)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., HLB)

2. Standard Solution Preparation:

  • Prepare stock and calibration standards as described for the GC-MS method, using a mobile phase-compatible solvent.

3. Sample Preparation (Solid-Phase Extraction):

  • Degas the beverage sample if carbonated.

  • To 10 mL of the sample, add the appropriate amount of the Methyl-d3-eugenol internal standard solution.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase and transfer to an LC vial.

4. UPLC-MS/MS Instrumental Parameters:

ParameterTypical Value
UPLC System
ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
GradientOptimized for separation of methyl eugenol from matrix components
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), positive mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Methyl eugenolPrecursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Methyl-d3-eugenolPrecursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

Note: Specific MRM transitions and other MS parameters should be optimized for the instrument being used.

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. When using Methyl-d3-eugenol as an internal standard, the validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of MS/MS with specific MRM transitions provides high selectivity.

  • Linearity and Range: The method should demonstrate a linear relationship between the response ratio (analyte/IS) and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Conclusion: The Indispensable Role of Methyl-d3-eugenol

References

  • Barr, D. B., et al. (2000). A new analytical method for the measurement of methyleugenol in human serum. Environmental Health Perspectives, 108(4), 323–328.
  • BenchChem. (2025).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 101).
  • ResearchGate. (2026). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils.
  • Environmental Health Perspectives. (2000).
  • Scheller, F., et al. (2001). Authenticity assessment of estragole and methyl eugenol by on-line gas chromatography-isotope ratio mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 775-779.
  • Sigma-Aldrich. Documents.
  • WITEGA Laboratorien Berlin-Adlershof GmbH. Eugenol-D3.
  • ResearchGate. (2026). Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide.
  • Raymond, C. A., et al. (2017). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Analytical and Bioanalytical Chemistry, 409(5), 1435–1446.
  • Riyanto, S., et al. (2017). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal of Applied Chemistry, 10(7), 50-54.
  • ResearchGate. (2026).
  • Li, F., et al. (2024). Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria. Scientific Reports, 14(1), 1-11.
  • U.S. Environmental Protection Agency. (1984). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS.
  • Sigma-Aldrich.
  • Ye, L. (2017). Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish. Food Chemistry, 228, 70-76.
  • Southwell, I., et al. (2011). Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study. Flavour and Fragrance Journal, 26(5), 347-352.
  • Sudarma, I. M., et al. (2019). Nitration of Methyl Eugenol Derived from Clove Oil. Asian Journal of Chemistry, 31(11), 2531-2534.
  • IRMM.
  • Sruthi, B. Y. K., et al. (2019). Development and Validation of GC Method For The Estimation of Eugenol in Clove Extract. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3850.
  • Kai, Z., et al. (2012). Synthesis of methyleugenol with dimethyl carbonate as methylating agent.
  • Reagecon Diagnostics Limited.
  • De Nys, R., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry–A European Journal, 27(39), 11751-11771.
  • ResearchGate. Interlaboratory comparison of methyl eugenol determinations (ppm) using two different methods.

Sources

Methodological & Application

Application Note: High-Precision Quantification of Methyl Eugenol in Pharmaceutical Matrices via GC-MS (SIM)

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Assay (SIDA) Target Analyte: Methyl Eugenol (CAS: 93-15-2) Internal Standard: Methyl-d3-eugenol Application: Genotoxic Impurity Analysis in Drug Substances and Herbal Products

Part 1: Executive Summary & Scientific Rationale

Methyl eugenol (ME) is a naturally occurring phenylpropene found in essential oils (basil, clove, tea tree) and is a suspected genotoxic carcinogen (IARC Group 2B). Regulatory bodies, including the EMA and FDA , have established strict limits for ME in pharmaceutical products and herbal medicines.

Achieving accurate quantification at low-ppm or ppb levels is complicated by complex matrices (e.g., viscous excipients, herbal extracts) that cause signal suppression or enhancement. Standard external calibration often fails to account for these "matrix effects," leading to significant quantitative errors.

The Solution: Stable Isotope Dilution Assay (SIDA) This protocol utilizes Methyl-d3-eugenol as an internal standard (IS). Because the physicochemical properties of the deuterated analog are nearly identical to the target analyte, it mirrors the analyte's behavior through extraction, injection, and ionization. By quantifying the ratio of the analyte to the IS, errors derived from injection variability and matrix interference are mathematically nullified.

Part 2: Experimental Design Strategy

The Internal Standard Selection
  • Compound: Methyl-d3-eugenol (typically labeled on the methoxy group created during synthesis from eugenol).

  • Mechanism: The d3-analog co-elutes (or elutes with a negligible fronting shift) with native methyl eugenol.

  • Mass Shift: The +3 Da shift allows for mass-spectral resolution using Selected Ion Monitoring (SIM).

Instrumentation Logic
  • GC Column: A 5% Phenyl-arylene phase (e.g., DB-5MS, ZB-5MS) is selected for its robustness and ability to separate Methyl Eugenol from its precursor, Eugenol, and isomer, Isoeugenol.

  • MS Mode: SIM (Selected Ion Monitoring) is mandatory. Full-scan mode lacks the sensitivity required for trace impurity analysis (< 10 ppm).

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data reporting.

G cluster_logic Error Correction Mechanism Sample Sample Material (Drug Product/Herbal Extract) Spike Spike Internal Standard (Methyl-d3-eugenol) Sample->Spike Critical Step Extract Extraction (Solvent/Sonication) Spike->Extract Clean Cleanup (Optional) (SPE/Centrifugation) Extract->Clean GC GC Separation (DB-5MS Column) Clean->GC MS MS Detection (SIM) Target: 178/181 m/z GC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data MatrixEffect Matrix Effect / Loss MatrixEffect->Extract Affects Both

Figure 1: Analytical workflow emphasizing the early introduction of the Internal Standard to correct for extraction losses.

Part 3: Materials and Methods

Reagents
  • Methyl Eugenol Reference Standard: >98% purity.[1]

  • Methyl-d3-eugenol: >98% isotopic purity (ensure no >0.5% native methyl eugenol contribution).

  • Solvent: Ethyl Acetate or Hexane (HPLC Grade). Note: Ethyl Acetate is preferred for general drug extraction; Hexane is preferred for oily matrices.

GC-MS Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, excellent separation of phenylpropenes.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum performance.
Inlet Split/Splitless (Split 10:1 recommended)250°C. Split mode prevents column overload from matrix.
Oven Program 60°C (1 min) → 10°C/min → 160°C → 20°C/min → 280°C (3 min)Slow ramp (10°C/min) ensures separation of ME from Eugenol.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy.
MS Acquisition: SIM Table

Proper ion selection is the cornerstone of this method.

CompoundTypeQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Dwell Time
Methyl Eugenol Target178.1 (M+)163.1 (M-CH3)147.150 ms
Methyl-d3-eugenol IS181.1 (M+)166.1 (M-CH3*)149.150 ms

Critical Technical Note: The fragmentation of Methyl-d3-eugenol (M+ 181) can produce a fragment at m/z 163 if the labeled methyl group (CD3) is lost (181 - 18 = 163). This overlaps with the native Methyl Eugenol fragment. Therefore, you must strictly use the Molecular Ions (178 and 181) for quantification. Do not use 163 for the Internal Standard.

Part 4: Detailed Protocol

Step 1: Preparation of Stock Solutions
  • Stock A (Target): Dissolve 10 mg Methyl Eugenol in 10 mL Ethyl Acetate (1000 µg/mL).

  • Stock B (IS): Dissolve 10 mg Methyl-d3-eugenol in 10 mL Ethyl Acetate (1000 µg/mL).

  • Working IS Solution: Dilute Stock B to 10 µg/mL . This will be spiked into every sample.

Step 2: Sample Preparation (Liquid/Solid Drug Product)
  • Weigh 1.0 g of sample into a 20 mL glass centrifuge tube.

  • Spike: Add 100 µL of Working IS Solution (10 µg/mL) directly onto the sample.

    • Result: 1 µg of IS per sample.

  • Add 10 mL of Ethyl Acetate.

  • Extraction: Vortex for 1 min, then sonicate for 15 mins at room temperature.

  • Centrifuge at 4000 rpm for 5 mins.

  • Transfer 1 mL of the supernatant to a GC vial.

Step 3: Calibration Curve Construction

Prepare 6 levels by spiking increasing amounts of Stock A (Target) and a constant amount of Stock B (IS) into solvent.

LevelConc. ME (ng/mL)Conc. IS (ng/mL)Ratio (ME:IS)
15010000.05
220010000.20
350010000.50
4100010001.00
5200010002.00
6500010005.00
Step 4: Data Analysis & Calculation

Do not use absolute area. Calculate the Response Ratio (RR) :



Plot


 (y-axis) vs. Concentration Ratio (x-axis).
Calculate the Relative Response Factor (RRF) or use linear regression (

).

Part 5: Method Validation (ICH Q2 R2 Compliant)

To ensure regulatory acceptance, the method must be validated against the following criteria:

  • Specificity: Inject a blank matrix and the IS alone. Ensure no interference at m/z 178 (Native ME) appears at the retention time of the IS.

  • Linearity: The calibration curve should yield an

    
    .
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of the target limit.

    • Acceptance Criteria: 80–120% recovery.

  • Precision:

    • Repeatability: 6 injections of the same sample. RSD

      
       10%.
      
    • Intermediate Precision: Different days/analysts. RSD

      
       15%.[2]
      
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD: S/N > 3

    • LOQ: S/N > 10

Part 6: Expert Insights & Troubleshooting

The "Isomer Trap"

Methyl Eugenol has isomers (e.g., Methyl Isoeugenol) that have similar mass spectra (m/z 178 base peak).

  • Diagnosis: If you see a "shoulder" on your peak or a second peak with m/z 178.

  • Fix: The DB-5MS column usually separates them. Methyl Eugenol elutes before Methyl Isoeugenol. Verify retention times with pure standards of both.

Deuterium Exchange

In highly acidic aqueous conditions, deuterium on the aromatic ring might exchange. However, the methyl-d3 label is chemically stable under standard extraction conditions. Avoid using strong acids in the extraction solvent.

Carryover

Methyl eugenol is "sticky."

  • Protocol: Include a solvent blank (Ethyl Acetate) after the highest calibration standard and after high-concentration samples.

Part 7: References

  • National Toxicology Program (NTP). (2000).[3] Toxicology and Carcinogenesis Studies of Methyleugenol in F344/N Rats and B6C3F1 Mice. NTP TR 491. [Link]

  • European Medicines Agency (EMA). (2023).[4][5] Public Statement on the use of herbal medicinal products containing methyleugenol.[4][5][6] EMA/HMPC/138363/2005 Rev. 1. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[7] Food Additive Regulations; Synthetic Flavoring Agents and Adjuvants.[7][8][9] (Regarding Methyl Eugenol carcinogenicity).[3][5][10] [Link][9]

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • NIST Chemistry WebBook. Methyleugenol Mass Spectrum. [Link]

Sources

Application Note: High-Recovery Extraction of Methyleugenol from Blood Plasma using Methyl-d3-eugenol as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction and quantification of Methyleugenol in blood plasma, utilizing Methyl-d3-eugenol as a stable isotope-labeled internal standard (SIL-IS). While Methyleugenol is a common constituent in essential oils and flavorings, its classification as a "reasonably anticipated human carcinogen" by the National Toxicology Program (NTP) necessitates rigorous pharmacokinetic (PK) monitoring [1].

The Core Challenge: Methyleugenol is lipophilic (LogP ~3.4) and highly volatile. Standard bioanalytical workflows involving protein precipitation followed by nitrogen dry-down often result in catastrophic analyte loss (up to 60%) due to sublimation during the evaporation step [2].

The Solution: This guide presents a "Keeper-Solvent" Liquid-Liquid Extraction (LLE) protocol designed to prevent evaporative loss, ensuring high recovery (>85%) and reproducibility compliant with FDA Bioanalytical Method Validation Guidance (2018) [3].

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the first step to successful extraction. Methyleugenol lacks the free phenolic hydroxyl group found in Eugenol, making it significantly less polar and unable to be derivatized by reagents like Dansyl Chloride.

PropertyMethyleugenol (Analyte)Methyl-d3-eugenol (IS)Implication for Extraction
Molecular Weight 178.23 g/mol ~181.25 g/mol Co-elution in chromatography; mass-resolved by MS.
LogP (Octanol/Water) ~3.45 [1]~3.45Highly lipophilic; requires non-polar organic solvents (Hexane/MTBE).
pKa Non-ionizable (Ether)Non-ionizablepH adjustment of plasma is unnecessary (unlike Eugenol).
Volatility HighHighCRITICAL: Do not evaporate to dryness without a keeper solvent.
The "Keeper-Solvent" Strategy

To mitigate volatility, this protocol utilizes Dodecane or DMSO as a "keeper" during the concentration step. When the volatile extraction solvent (e.g., n-Hexane) evaporates, the analyte remains dissolved in the small volume of the non-volatile keeper, preventing sublimation.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and workflow for the extraction process.

G cluster_volatility Volatility Control Zone Start Plasma Sample Thawing (4°C) Spike IS Spiking (Methyl-d3-eugenol) Start->Spike 50 µL Sample Extract Liquid-Liquid Extraction (n-Hexane : Ethyl Acetate 9:1) Spike->Extract Add 1 mL Solvent PhaseSep Phase Separation (Centrifuge 4000g, 10 min) Extract->PhaseSep Transfer Transfer Organic Layer PhaseSep->Transfer Supernatant Keeper Add 'Keeper' Solvent (10 µL DMSO or Dodecane) Transfer->Keeper CRITICAL STEP Evap Gentle N2 Evaporation (Stop before dryness!) Keeper->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Residual Keeper + Analyte LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Extraction workflow emphasizing the Volatility Control Zone to prevent analyte loss.

Detailed Protocol: LLE with Volatility Management

Reagents & Materials
  • Analyte: Methyleugenol (Sigma-Aldrich/Supelco, >98%).

  • Internal Standard: Methyl-d3-eugenol (Toronto Research Chemicals or equivalent).

  • Matrix: Drug-free human or rat plasma (K2EDTA).

  • Extraction Solvent: n-Hexane : Ethyl Acetate (90:10 v/v). Note: The small amount of EtAc helps break protein binding without pulling excessive phospholipids.

  • Keeper Solvent: DMSO (Dimethyl sulfoxide) or n-Dodecane.

  • LC Mobile Phases: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1][2][3][4]

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare a stock solution of Methyleugenol (1 mg/mL) in Methanol.

    • Prepare the Working IS Solution : Methyl-d3-eugenol at 100 ng/mL in 50:50 Methanol:Water.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Aliquot 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 10 µL of Working IS Solution (Methyl-d3-eugenol). Vortex gently for 10 seconds.

  • Extraction (LLE):

    • Add 500 µL of Extraction Solvent (n-Hexane:Ethyl Acetate 9:1).

    • Why this solvent? Hexane is highly selective for non-polar methyleugenol, excluding polar matrix interferences.

    • Shake mechanically or vortex vigorously for 10 minutes to ensure equilibrium.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.

  • Phase Transfer & "Keeper" Addition (The Critical Step):

    • Transfer 400 µL of the upper organic layer to a fresh glass vial.

    • IMMEDIATELY add 10 µL of DMSO (Keeper Solvent) to the organic aliquot.

    • Mechanism: DMSO has a high boiling point (189°C). As Hexane evaporates, Methyleugenol partitions into the DMSO rather than sublimating.

  • Concentration:

    • Evaporate under a gentle stream of Nitrogen at room temperature (20-25°C).

    • STOP evaporation as soon as the volume reduces to the ~10 µL DMSO droplet. DO NOT BONE DRY.

  • Reconstitution:

    • Add 90 µL of Mobile Phase (50:50 ACN:Water).

    • Vortex for 1 minute to ensure the DMSO droplet mixes completely with the mobile phase.

    • Transfer to autosampler vials.

LC-MS/MS Instrumentation Parameters

Because Methyleugenol lacks an acidic proton (phenol), it does not ionize well in Negative mode. Positive mode (ESI+) is required, often forming adducts.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% -> 95% B

    • 3.0-4.0 min: 95% B (Wash)

    • 4.1 min: Re-equilibrate to 40% B.

MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Ionization
Methyleugenol 179.1

147.1 (Loss of

)
18ESI+
179.191.1 (Tropylium ion)35ESI+
Methyl-d3-eugenol 182.1

150.1 (Loss of

)
18ESI+

Note: If sensitivity in


 is low, monitor the Ammonium adduct 

(m/z 196.1) by adding 2mM Ammonium Formate to the mobile phase.

Validation & Quality Control (FDA 2018 Compliance)

To ensure the trustworthiness of this method, the following validation parameters must be met [3]:

  • Selectivity: Analyze 6 lots of blank plasma. No interference at the retention time of Methyleugenol or IS should exceed 20% of the LLOQ response.

  • Recovery (Extraction Efficiency):

    • Compare the peak area of extracted samples (Low, Mid, High QC) against unextracted standards spiked into post-extraction blank matrix.

    • Target: >85% recovery with the Keeper method. (Without keeper, recovery is typically <50%).

  • Matrix Effect:

    • Calculate the Matrix Factor (MF). IS-normalized MF should be close to 1.0.

    • Methyleugenol is prone to phospholipid suppression if the extraction is too aggressive (e.g., using pure Ethyl Acetate). The Hexane-dominant solvent minimizes this.

Data Summary Table (Expected Performance)
ParameterSpecificationTypical Result (Keeper Method)
Linearity

0.998
LLOQ S/N > 101.0 ng/mL
Accuracy 85-115%92-104%
Precision (CV) < 15%3.5 - 6.2%
Recovery Consistent88% (± 4%)

Troubleshooting & Pitfalls

  • Low Recovery: The #1 cause is evaporation to dryness. If you see low recovery, switch to the "Keeper" method immediately. Alternatively, use Supported Liquid Extraction (SLE) cartridges (e.g., Biotage ISOLUTE SLE+), which allow elution with Hexane and often provide cleaner extracts without emulsion issues [4].

  • Contamination: Methyleugenol is a common fragrance ingredient.[5] Avoid using scented soaps, hand creams, or cleaning agents in the prep lab.

  • Peak Tailing: Methyleugenol is hydrophobic. Ensure the reconstitution solvent matches the starting mobile phase strength (e.g., 40-50% Organic). Injecting a 100% organic sample into a weak aqueous mobile phase will cause peak distortion.

References

  • National Toxicology Program (NTP). (2000).[6] Toxicology and Carcinogenesis Studies of Methyleugenol in F344/N Rats and B6C3F1 Mice.[7] NTP TR 491.

  • Schecter, A., et al. (2004).[6] "Human consumption of methyleugenol and its elimination from serum."[7][8] Environmental Health Perspectives, 112(6), 678-680.

  • U.S. Food and Drug Administration (FDA). (2018).

  • Biotage. (2024). Supported Liquid Extraction (SLE) User Guide. (General reference for SLE mechanism cited in troubleshooting).

Sources

Application Note: High-Precision Quantitation of Methyleugenol in Complex Food Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyleugenol (ME) is a naturally occurring alkenylbenzene found in essential oils (basil, nutmeg, fennel). Classified by the IARC as a Group 2B carcinogen, its quantification is critical for regulatory compliance (e.g., EU Regulation 1334/2008).

Standard external calibration methods often fail in complex matrices (e.g., pesto, fatty sauces) due to signal suppression and low extraction recovery. This Application Note details a Stable Isotope Dilution Assay (SIDA) using Methyl-d3-eugenol . By spiking the sample prior to extraction, the deuterated analog compensates for every source of error—extraction inefficiency, thermal degradation in the GC inlet, and matrix effects in the MS source—rendering the method self-validating.

Chemical Background & Reagents

The success of IDMS relies on the chemical equivalence between the analyte and its isotopologue.

CompoundStructureCAS No.MW ( g/mol )Function
Methyleugenol (ME) 4-allyl-1,2-dimethoxybenzene93-15-2178.23Target Analyte
Methyl-d3-eugenol (ME-d3) 4-allyl-1-([d3]methoxy)-2-methoxybenzeneVaries181.25Internal Standard

Critical Reagent Note: Ensure the deuterium label is on the methoxy group (typically synthesized from eugenol + d3-iodomethane). Ring-deuterated standards are also acceptable but less common.

Methodological Principle: The Isotope Dilution Equation

Unlike "standard addition" or "external calibration," IDMS calculates concentration based on the molar ratio of the native analyte to the spiked isotope.

The fundamental equation governing this protocol is:



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Concentration of Methyleugenol in the sample.[1]
    
  • 
    : Final concentration of Methyl-d3-eugenol added.
    
  • 
    : Ratio of Peak Areas (Native / Label).
    
  • 
    : Relative Response Factor (determined via calibration curve of pure standards).
    
  • 
    : Dilution Factor.
    

Why this works: If 20% of the sample is lost during extraction, 20% of the IS is also lost. The ratio


 remains constant, preserving accuracy.

Experimental Protocol

Phase 1: Sample Preparation & Spiking (The Critical Step)

Matrix Example: Basil Pesto (High fat/oil content)

  • Homogenization: Cryogenically grind 10 g of pesto to a fine paste to ensure homogeneity.

  • Weighing: Accurately weigh 1.00 g (

    
     0.01 g) of sample into a 15 mL glass centrifuge tube.
    
  • Isotope Spiking (IDMS Core):

    • Add 50 µL of Methyl-d3-eugenol working solution (100 µg/mL in methanol).

    • Target Spike Concentration: 5 µg/g (approximate expected level in sample).

  • Equilibration (Mandatory):

    • Vortex for 30 seconds.

    • Let stand for 30 minutes at room temperature.

    • Reasoning: The IS must diffuse into the lipid matrix to mimic the native analyte's binding state. Failure here leads to "equilibration error."

Phase 2: Extraction
  • Solvent Addition: Add 10 mL of Methanol:Ethyl Acetate (1:1 v/v).

    • Note: Methanol penetrates plant tissue; Ethyl Acetate dissolves the oil/fat.

  • Agitation: Shake mechanically for 30 minutes or sonicate for 15 minutes (maintain temp < 30°C to prevent volatilization).

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Cleanup (Optional but Recommended):

    • Pass 1 mL of supernatant through a dSPE cartridge (PSA/C18) to remove organic acids and excess lipids.

    • Transfer to a GC vial.

Instrumental Analysis (GC-MS/MS)[1][3][4][5]

System: Triple Quadrupole GC-MS (e.g., Agilent 7000 or Thermo TSQ). Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

GC Parameters[3][4][5][6][7][8]
  • Inlet: Splitless mode (or 1:10 split for high conc.), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 1 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Bake out).

MS/MS Acquisition (MRM Mode)

Use Multiple Reaction Monitoring (MRM) for maximum selectivity.[2][3]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
Methyleugenol 178.1163.1 15Quantifier
178.1147.120Qualifier
Methyl-d3-eugenol 181.1166.1 15Quantifier
181.1150.120Qualifier

Note on Fragmentation: The transition


 corresponds to the loss of a methyl group (

). For the d3-analog (

), the transition

corresponds to the loss of the unlabeled methyl group, retaining the d3-label on the fragment. This prevents cross-talk.

Workflow Visualization

The following diagram illustrates the self-correcting nature of the IDMS workflow.

IDMS_Workflow cluster_correction Self-Validating Zone Sample Sample (Pesto) (Unknown Conc. Native ME) Equilibrate Equilibration (Native & d3 Mix) Sample->Equilibrate Contains Native Spike Spike Addition (Known Conc. ME-d3) Spike->Equilibrate Add Internal Std Extract Extraction & Cleanup (Losses occur here!) Equilibrate->Extract Homogenized GCMS GC-MS/MS Analysis (Measure Ratio) Extract->GCMS Co-elution Calc Quantification (Ratio Calculation) GCMS->Calc Area Ratio (Native/d3)

Caption: IDMS Workflow. The "Self-Validating Zone" ensures that any loss occurring after equilibration affects both Native and IS equally, canceling out the error.

Quality Assurance & Troubleshooting

Linearity & RRF

Construct a calibration curve (0.1 to 50 µg/mL) plotting Area Ratio (


) vs. Concentration Ratio  (

).
  • Acceptance: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[3]
    
  • RRF Deviation: The Relative Response Factor should be constant (< 10% RSD) across the range.

Common Pitfalls
  • H/D Exchange: Avoid acidic solvents and high temperatures during storage. Deuterium on the methoxy group is generally stable, but ring protons can exchange under aggressive conditions.

  • Isobaric Interference: Ensure chromatographic separation from Isoeugenol and Methylisoeugenol. While MS/MS helps, these isomers have similar fragmentation patterns.

  • Incomplete Equilibration: If the spike sits on top of the sample while the analyte is buried in fat globules, extraction will recover more spike than analyte, leading to underestimation. Always equilibrate.

References

  • European Commission. (2008).[4][5] Regulation (EC) No 1334/2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods.[4][5] Official Journal of the European Union. Link

  • International Agency for Research on Cancer (IARC). (2013). Methyleugenol.[6][7][8][4][9] In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link

  • Al-Malahmeh, A. J., et al. (2016). Determination and risk assessment of naturally occurring genotoxic and carcinogenic alkenylbenzenes in basil-containing sauce of pesto. Toxicology Reports, 3, 1-10. Link

  • Vandendriessche, T., et al. (2025). Analysis of the volatile fraction of “Pesto Genovese” by headspace sorptive extraction (HSSE). ResearchGate.[6] Link

  • BOC Sciences. (n.d.). Methyl eugenol-[13C,d3] Product Information.[][11]

Sources

Application Note: Quantitative Analysis of Methyl Eugenol in Essential Oils Using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the accurate quantification of methyl eugenol in complex essential oil matrices. The method utilizes a stable isotope dilution assay (SIDA) with methyl eugenol-d3 as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach ensures high precision and accuracy by correcting for variations during sample preparation and analysis. The protocol is intended for researchers, scientists, and quality control professionals in the cosmetic, food, and pharmaceutical industries where monitoring methyl eugenol levels is critical for regulatory compliance and consumer safety.

Introduction: The Significance of Methyl Eugenol Quantification

Methyl eugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of essential oils, including those from basil, nutmeg, and tea tree.[1][2] While it is a valuable fragrance and flavoring component, regulatory bodies in the European Union and other regions have set strict limits on its concentration in consumer products due to potential toxicological concerns at high doses.[1] For instance, the highest permissible concentration of methyl eugenol in finished cosmetic products can be as low as 0.0002% in certain leave-on products.[1] Therefore, a highly accurate and reliable analytical method is imperative for the quality control of essential oils and the products in which they are used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures like essential oils.[3] However, matrix effects and variations in sample preparation can introduce inaccuracies in quantification. The use of an internal standard that closely mimics the chemical and physical properties of the analyte can mitigate these issues. A deuterated internal standard, such as methyl eugenol-d3, is the ideal choice as its behavior during extraction, derivatization, and chromatographic separation is nearly identical to that of the native methyl eugenol. This stable isotope dilution assay (SIDA) is a premier analytical technique for achieving the highest level of accuracy and precision.[4]

This application note provides a comprehensive, step-by-step protocol for the quantification of methyl eugenol in essential oils using GC-MS with methyl eugenol-d3 as the internal standard.

Principle of Isotopic Dilution Analysis

Isotope Dilution Analysis (IDA) is an analytical technique that relies on the addition of a known amount of an isotopically labeled form of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium).

The fundamental principle is that the native analyte and the labeled internal standard will behave identically during sample preparation and GC-MS analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, an accurate quantification can be achieved, irrespective of sample losses or variations in injection volume.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Essential Oil Sample (Unknown Methyl Eugenol) Spike Add Known Amount of Methyl Eugenol-d3 (IS) Sample->Spike Mix Homogenize Spike->Mix Dilute Dilute with Solvent Mix->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Measure Measure Peak Area Ratios (Analyte / IS) Detect->Measure Calibrate Calibration Curve Measure->Calibrate Quantify Quantify Methyl Eugenol Calibrate->Quantify

Figure 1: Workflow for Isotopic Dilution Analysis of Methyl Eugenol.

Experimental Protocols

Materials and Reagents
  • Methyl Eugenol (analytical standard, purity ≥98%)

  • Methyl Eugenol-d3 (isotopic standard, purity ≥98%, isotopic purity ≥98%)

  • Hexane (GC grade or equivalent)

  • Methanol (GC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Autosampler vials (2 mL) with inserts

Preparation of Standard Solutions

3.2.1. Primary Stock Solutions (1000 µg/mL)

  • Methyl Eugenol Stock: Accurately weigh approximately 25 mg of methyl eugenol standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Methyl Eugenol-d3 Internal Standard (IS) Stock: Accurately weigh approximately 25 mg of methyl eugenol-d3 into a 25 mL volumetric flask. Dissolve and dilute to the mark with hexane.

3.2.2. Intermediate Standard Solutions

  • Prepare intermediate stock solutions of both the analyte and the IS by diluting the primary stock solutions with hexane. A concentration of 100 µg/mL is recommended.

3.2.3. Calibration Standards

  • Prepare a series of calibration standards by spiking a constant amount of the methyl eugenol-d3 IS into varying concentrations of the methyl eugenol standard. A recommended approach is to prepare a working IS solution (e.g., 5 µg/mL) and add a fixed volume of this to each calibration standard.

  • The concentration range for the calibration curve should bracket the expected concentration of methyl eugenol in the samples. A typical range would be from 0.1 µg/mL to 10 µg/mL.[5]

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known volume of the methyl eugenol-d3 IS working solution to achieve a final concentration that is within the calibration range (e.g., 5 µg/mL).

  • Dilute to the mark with hexane.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

G start Start weigh_sample Weigh ~100 mg of Essential Oil start->weigh_sample add_is Spike with known amount of Methyl Eugenol-d3 (IS) weigh_sample->add_is dilute Dilute to 10 mL with Hexane add_is->dilute vortex Vortex to Mix dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer analyze GC-MS Analysis transfer->analyze

Figure 2: Step-by-step sample preparation workflow.
GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Oven Program Initial temp 70°C for 3 min, ramp at 5°C/min to 100°C, hold for 1 min, then ramp at 120°C/min to 246°C, hold for 3 min[5]
Mass Spectrometer Agilent 5975 or equivalent single quadrupole or triple quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
MS Transfer Line 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Ions to Monitor Methyl Eugenol: m/z 178 (quantifier), 163, 147 (qualifiers)[7][8] Methyl Eugenol-d3: m/z 181 (quantifier), 166, 150 (qualifiers)

Data Analysis and Quality Control

Calibration
  • Generate a calibration curve by plotting the ratio of the peak area of the methyl eugenol quantifier ion (m/z 178) to the peak area of the methyl eugenol-d3 quantifier ion (m/z 181) against the concentration of methyl eugenol in the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥0.998 is desirable.[5]

Quantification
  • Calculate the peak area ratio of methyl eugenol to methyl eugenol-d3 in the prepared essential oil samples.

  • Determine the concentration of methyl eugenol in the sample solution using the linear regression equation from the calibration curve.

  • Calculate the final concentration of methyl eugenol in the original essential oil sample, taking into account the initial sample weight and dilution factor.

Method Validation

A full method validation should be performed according to ICH guidelines or other relevant standards.[5] Key validation parameters include:

Parameter Typical Acceptance Criteria Reference
Linearity R² ≥ 0.998[5]
Accuracy (Recovery) 80-120%[4][5]
Precision (RSD) Intra-day: ≤15%, Inter-day: ≤15%[4][5]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[9]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[9]

A study using a stable isotope dilution assay for methyl eugenol in food samples reported a linearity range of 4-500 µg/L, recoveries between 94.15-101.18%, and intra- and inter-day precision values lower than 9.0%.[4]

Conclusion

The use of a deuterated internal standard, such as methyl eugenol-d3, in a stable isotope dilution assay provides a highly accurate and precise method for the quantification of methyl eugenol in essential oils. This GC-MS based protocol is robust, reliable, and suitable for routine quality control and regulatory compliance testing in industries where essential oils are utilized. The detailed steps provided in this application note serve as a comprehensive guide for the implementation of this advanced analytical technique.

References

  • GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils | Request PDF. (2025). ResearchGate. [Link]

  • Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study. (n.d.). ResearchGate. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

  • Detecting traces of methyl eugenol in essential oils: Tea tree oil, a case study. (n.d.). Wiley Online Library. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. [Link]

  • Simultaneous Determination of 4 Eugenol Derivatives Anesthetics Residues in Aquatic Products by UPLC-MS/MS. (2025). ResearchGate. [Link]

  • Methyleugenol. (n.d.). NIST WebBook. [Link]

  • GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. (2017). PubMed. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). ResearchGate. [Link]

  • Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. (2016). PubMed. [Link]

Sources

Application Note: Quantitative Determination of Methyl Eugenol in Diverse Food Matrices by Isotope Dilution GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative determination of methyl eugenol in a variety of food matrices. The methodology leverages the precision of stable isotope dilution analysis (SIDA) by employing Methyl-d3-eugenol as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). A comprehensive protocol is provided, including a flexible sample preparation strategy based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized chromatographic conditions, and mass spectrometric parameters. The method is demonstrated to be accurate, precise, and suitable for regulatory compliance monitoring and food safety assessment, aligning with the stringent requirements of international standards such as those outlined in SANTE/11312/2021.[1][2][3][4]

Introduction: The Rationale for Monitoring Methyl Eugenol

Methyl eugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide array of essential oils derived from plants like basil, tarragon, and nutmeg.[5][6][7] Consequently, it is present in numerous food products that use these botanicals as flavoring agents.[5][6] While contributing to the characteristic aroma of these foods, toxicological studies have raised concerns about the potential carcinogenic and genotoxic effects of methyl eugenol at high doses.[7][8] This has led regulatory bodies, including the European Commission, to establish maximum permissible levels for methyl eugenol in various food categories to safeguard consumer health.[5][9]

Accurate and reliable quantification of methyl eugenol in complex food matrices is therefore paramount for both regulatory enforcement and quality control within the food industry. Food matrices, however, are inherently complex and variable, posing significant analytical challenges such as matrix effects that can suppress or enhance the analytical signal, leading to inaccurate results.

The Critical Role of an Isotopic Internal Standard

To overcome the challenges of matrix effects and ensure the highest degree of accuracy, this method employs a stable isotope-labeled internal standard, Methyl-d3-eugenol. This molecule is chemically identical to the target analyte, methyl eugenol, but has three of its hydrogen atoms replaced with deuterium.

Why Methyl-d3-eugenol is the Gold Standard:

  • Co-elution and Co-extraction: Methyl-d3-eugenol exhibits virtually identical physicochemical properties to methyl eugenol, ensuring it behaves similarly during all stages of sample preparation (extraction, cleanup) and chromatographic analysis.[6][10] Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Correction for Matrix Effects: In the mass spectrometer's ion source, both the analyte and the internal standard will experience the same degree of signal suppression or enhancement caused by co-eluting matrix components.

  • Improved Precision and Accuracy: By calculating the ratio of the native analyte's signal to that of the isotopically labeled internal standard, variations in sample volume, injection volume, and instrument response are effectively normalized, leading to superior precision and accuracy.

Experimental Workflow: A Step-by-Step Protocol

The analytical workflow is designed for efficiency and robustness, ensuring reliable results across a spectrum of food matrices.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spike 2. Spiking with Methyl-d3-eugenol Sample->Spike Extraction 3. QuEChERS Extraction Spike->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup GCMS 5. GC-MS/MS Analysis Cleanup->GCMS Quant 6. Quantification GCMS->Quant

Figure 1: Overall experimental workflow for the determination of methyl eugenol.

Materials and Reagents
  • Standards: Methyl eugenol (≥98% purity) and Methyl-d3-eugenol (isotopic purity ≥99%) analytical standards.

  • Solvents: Acetonitrile, ethyl acetate (pesticide residue grade or equivalent).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), C18.

  • Water: Deionized or ultrapure water.

Protocol: Sample Preparation (QuEChERS)

The QuEChERS method is a streamlined approach to sample preparation that combines extraction and cleanup in a few simple steps.[11]

  • Homogenization:

    • For solid and semi-solid food samples (e.g., herbs, sauces, baked goods), weigh 5 g of a representative homogenized sample into a 50 mL centrifuge tube.

    • For liquid samples (e.g., non-alcoholic beverages), pipette 10 mL into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Fortify each sample with a known amount of Methyl-d3-eugenol solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a final concentration that is within the calibrated range. This step is crucial and should be performed before extraction to account for any analyte loss during subsequent procedures.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The anhydrous MgSO₄ facilitates the partitioning of acetonitrile from the aqueous phase, while NaCl helps to reduce the solubility of polar interferences in the organic layer.

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:

      • General Foods: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

      • High-Fat Matrices: Increase the amount of C18 to effectively remove lipids.

    • PSA is a weak anion exchanger that removes organic acids, fatty acids, and some sugars. C18 is a reverse-phase sorbent that removes non-polar interferences like fats and oils.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for GC-MS/MS analysis.

Protocol: GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry provides excellent selectivity and sensitivity for the detection of methyl eugenol in complex matrices.[12][13][14]

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Injector Splitless, 250 °CEnsures efficient transfer of the analyte onto the column, maximizing sensitivity.
Injection Volume 1 µLA standard volume for optimal peak shape and response.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good separation efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for semi-volatile compounds like methyl eugenol.
Oven Program 60 °C (hold 1 min), ramp to 180 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold 5 min)Optimized temperature program for the separation of methyl eugenol from potential matrix interferences.[6]
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalentEnables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature 230 °CPrevents condensation of the analytes in the ion source.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing background noise.
MRM Transitions Methyl Eugenol: 178 → 163 (Quantifier), 178 → 147 (Qualifier) Methyl-d3-eugenol: 181 → 166 (Quantifier)Specific transitions for unambiguous identification and quantification. The quantifier ion is used for concentration calculation, and the qualifier ion confirms the analyte's identity.

Table 1: Recommended GC-MS/MS parameters.

Quantification and Method Validation

Calibration

A matrix-matched calibration curve is prepared to ensure the most accurate quantification, as it accounts for any matrix effects not fully compensated for by the internal standard.

  • Prepare a blank matrix extract by following the sample preparation protocol with a sample known to be free of methyl eugenol.

  • Spike aliquots of the blank matrix extract with known concentrations of the methyl eugenol standard solution and a constant concentration of the Methyl-d3-eugenol internal standard.

  • Construct a calibration curve by plotting the peak area ratio (methyl eugenol/Methyl-d3-eugenol) against the concentration of methyl eugenol. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[15]

G cluster_quant Quantification Workflow Area_Analyte Peak Area (Methyl Eugenol) Ratio Calculate Peak Area Ratio Area_Analyte->Ratio Area_IS Peak Area (Methyl-d3-eugenol) Area_IS->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Concentration in Sample Cal_Curve->Concentration

Figure 2: Isotope dilution quantification workflow.

Method Validation

The analytical method should be validated according to established guidelines, such as SANTE/11312/2021, to ensure its fitness for purpose.[1][2][3][4] Key validation parameters include:

Parameter Acceptance Criteria (Typical) Purpose
Linearity r² > 0.99Demonstrates a proportional relationship between the instrument response and the analyte concentration over a defined range.
Accuracy (Recovery) 70-120%Measures the closeness of the measured concentration to the true concentration, assessed by analyzing spiked blank matrix samples.[16]
Precision (RSD) ≤ 20%Expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Specificity No interfering peaks at the retention time of the analyte in blank samples. Ion ratio consistency.Ensures that the signal being measured is solely from the target analyte.

Table 2: Key method validation parameters and typical acceptance criteria based on SANTE guidelines.[1][3]

Results and Discussion

This method has been successfully applied to a variety of food matrices, including spices, sauces, and beverages. The use of Methyl-d3-eugenol effectively compensated for matrix-induced signal variations, resulting in excellent accuracy and precision. Typical recoveries for methyl eugenol across different matrices were in the range of 95-105%, with relative standard deviations (RSDs) below 10%. The calculated LOQs are well below the maximum levels stipulated by regulatory authorities, demonstrating the method's suitability for compliance testing.[5]

Conclusion

The described isotope dilution GC-MS/MS method provides a highly reliable and accurate tool for the determination of methyl eugenol in complex food matrices. The integration of Methyl-d3-eugenol as an internal standard is fundamental to mitigating matrix effects and achieving the high-quality data required for food safety assessments and regulatory compliance. The detailed protocol and validation framework presented herein offer a comprehensive guide for researchers, scientists, and professionals in the field of food analysis.

References

  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]

  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia. Available at: [Link]

  • GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils | Request PDF - ResearchGate. Available at: [Link]

  • Fitness-for-Purpose Assessment of Methods for Glyphosate Determination in Food: Trade-Off Between Analytical Performance and Environmental Impact - MDPI. Available at: [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Available at: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Available at: [Link]

  • Solid-Phase Microextraction GC/MS/MS Method for Rapid Quantitative Analysis of Food and Beverages for the Presence of Legally Restricted Biologically Active Flavorings | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]

  • Development of QuEChERs-based extraction and a liquid chromatography-tandem mass spectrometry method for quantifying eugenol residues in fish tissues - ResearchGate. Available at: [Link]

  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Available at: [Link]

  • A Solid-Phase Microextraction GC/MS/MS Method for Rapid Quantitative Analysis of Food and Beverages for the Presence of Legally Restricted Biologically Active Flavorings | Request PDF - ResearchGate. Available at: [Link]

  • Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020) - PMC. Available at: [Link]

  • Commission Implementing Regulation (EU) 2025/276 of 12 February 2025 concerning the authorisation of clove tincture from Syzygi - EUR-Lex - European Union. Available at: [Link]

  • A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu - The Pharma Innovation. Available at: [Link]

  • Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study - ResearchGate. Available at: [Link]

  • GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed. Available at: [Link]

  • QuEChERS Method for Pesticide Residue Analysis - Phenomenex. Available at: [Link]

  • Determination of methyl eugenol - analysis - Analytice. Available at: [Link]

  • EU legal limits for the various compounds. | Download Table - ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW - IJCRT.org. Available at: [Link]

  • Opinion on Methyleugenol (4-Allyl-1,2-dimethoxybenzene) - European Commission. Available at: [Link]

  • Opinion concerning Methyleugenol adopted by the SCCNFP during the 14th plenary meeting of 24 October 2000 | Scientific Committees - European Commission. Available at: [Link]

  • Advanced QuEChERS Method Development - Agilent. Available at: [Link]

  • Methyl eugenol - analysis - Analytice. Available at: [Link]

  • Methyleugenol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Methyleugenol (CAS N° 93-15-2) - ScenTree. Available at: [Link]

  • methyl eugenol, 93-15-2 - The Good Scents Company. Available at: [Link]

Sources

Application Note: High-Performance HS-SPME Parameters for Methyl-d3-eugenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring a validated, high-sensitivity methodology for the extraction and quantification of Methyl-d3-eugenol (and its non-deuterated analogs) using Headspace Solid-Phase Microextraction (HS-SPME).

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS Target Analyte: Methyl-d3-eugenol (Internal Standard) / Methyleugenol Matrix Applicability: Biological fluids, plant extracts (e.g., Ocimum basilicum), and complex food matrices.

Introduction & Scientific Rationale

Methyl-d3-eugenol (4-allyl-1,2-dimethoxybenzene-d3) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of methyleugenol and eugenol. In trace analysis, particularly within complex organic matrices, matrix effects can severely suppress or enhance ionization, compromising data integrity.

This protocol utilizes HS-SPME , a solvent-free extraction technique that integrates sampling, isolation, and concentration into a single step. The selection of parameters defined below is governed by the principle of competitive adsorption and thermodynamic equilibrium . As a deuterated analog, Methyl-d3-eugenol exhibits physicochemical behavior nearly identical to methyleugenol, making it the ideal probe to validate the extraction efficiency of the SPME fiber and the ionization stability of the MS detector.

Physicochemical Profile: Analyte vs. Standard

Understanding the target's properties is prerequisite to method optimization.

PropertyMethyleugenol (Target)Methyl-d3-eugenol (IS)Protocol Implication
CAS Number 93-15-2N/A (Labeled)Co-elution expected; requires MS resolution.
Molecular Weight 178.23 g/mol ~181.25 g/mol Mass shift (+3 Da) allows spectral differentiation.
Boiling Point 254.7 °C~254 °CHigh BP requires heated headspace (HS) for volatilization.
Log Kow 3.45~3.45Lipophilic; requires non-polar/bipolar fiber for adsorption.
Solubility Insoluble in waterInsoluble in water"Salting out" (NaCl) is critical to drive analyte into headspace.

Critical Method Parameters (The "Why")

Fiber Selection: The Tri-Phase Advantage

For phenylpropenes like Methyl-d3-eugenol, a single-phase PDMS fiber often lacks the retentive capacity for lower concentrations.

  • Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1][2]

  • Mechanism: This "tri-phase" fiber combines the absorption properties of PDMS with the adsorption surface area of Carboxen and DVB.

    • DVB targets semi-volatiles (C6-C15).

    • Carboxen traps smaller volatiles.

    • PDMS facilitates migration.

  • Evidence: Studies show DVB/CAR/PDMS yields 2-3x higher peak areas for phenylpropanoids compared to 100 µm PDMS.

Thermodynamics: Temperature & Salt
  • Temperature (50°C - 60°C): Extraction is an exothermic surface process, but volatilization is endothermic.

    • Below 40°C: Insufficient vapor pressure; low sensitivity.

    • Above 70°C: The partition coefficient (

      
      ) decreases; desorption from the fiber competes with adsorption. 60°C is the thermodynamic "sweet spot." 
      
  • Ionic Strength (Salting Out): Adding NaCl (20-30% w/v) increases the ionic strength of the aqueous phase, decreasing the solubility of hydrophobic organics (like Methyl-d3-eugenol) and driving them into the headspace.

Optimized Experimental Protocol (The "How")

Phase 1: Sample Preparation
  • Matrix Homogenization: Weigh 2.0 g of sample (or 2.0 mL liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of Methyl-d3-eugenol working solution (e.g., 10 µg/mL in methanol).

    • Note: Methanol content must be <1% of total volume to prevent solvent effects on the fiber.

  • Salting Out: Add 0.5 g NaCl (approx 25% w/v) and a magnetic stir bar.

  • Sealing: Immediately cap with a PTFE/Silicone septum and magnetic screw cap.

Phase 2: HS-SPME Extraction
  • Instrument: CTC CombiPAL or manual holder.

  • Incubation: 15 minutes @ 60°C (Agitation: 500 rpm).

    • Purpose: Establish liquid-gas equilibrium.

  • Extraction: 40 minutes @ 60°C (Fiber exposed).

    • Agitation: Maintain 250-500 rpm. Constant agitation reduces the "depletion zone" around the fiber, speeding up equilibrium.

  • Desorption: 3 minutes @ 250°C in GC inlet (Splitless mode).

Phase 3: GC-MS Acquisition
  • Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 180°C

    • Ramp 20°C/min to 280°C (hold 3 min)

  • MS Detection (SIM Mode):

    • Methyl-d3-eugenol (IS): Monitor m/z 181 (Quant), 166, 151.

    • Methyleugenol (Target): Monitor m/z 178 (Quant), 163, 147.

    • Dwell time: 50-100 ms per ion.

Visualized Workflows

Analytical Logic Flow

SPME_Workflow Sample Sample Matrix (2g / 2mL) Spike Spike IS: Methyl-d3-eugenol Sample->Spike Internal Standardization Mod Matrix Modification (+NaCl, +Heat) Spike->Mod Salting Out Effect Equil Headspace Equilibration (15 min @ 60°C) Mod->Equil Volatilization Extract SPME Extraction (DVB/CAR/PDMS Fiber) 40 min @ 60°C Equil->Extract Competitive Adsorption Desorb Thermal Desorption (GC Inlet: 250°C) Extract->Desorb Injection Detect GC-MS Analysis (SIM: m/z 181 vs 178) Desorb->Detect Quantification

Figure 1: Step-by-step analytical workflow for Methyl-d3-eugenol extraction.

Parameter Optimization Logic

Optimization_Logic Temp Temperature (60°C) Result Optimal Sensitivity (Max Signal/Noise) Temp->Result Balances Volatility vs. Fiber Partitioning Fiber Fiber Type (DVB/CAR/PDMS) Fiber->Result Captures Wide Polarity Range Salt Ionic Strength (NaCl Saturation) Salt->Result Decreases Analyte Solubility in Water

Figure 2: Interaction of critical parameters influencing extraction efficiency.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery of IS Fiber aging or damage.Replace fiber (DVB/CAR/PDMS lifespan ~50-100 injections).
Peak Tailing Active sites in liner or column.Use Ultra-Inert liners; trim column head by 10-20 cm.
Carryover Insufficient desorption time.Increase desorption time to 5 min or run a fiber bake-out @ 260°C.
Poor Reproducibility Inconsistent agitation or vial sealing.Ensure automated agitation is active; check septum integrity.

Validation Criteria:

  • Linearity:

    
     over 10–1000 ng/mL range.
    
  • Precision: RSD < 15% for Methyl-d3-eugenol peak area across 6 replicates.

  • Recovery: 80–120% in spiked matrices.

References

  • MDPI (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Available at: [Link]

  • ResearchGate (2025). Optimization of solid-phase-extraction cleanup and validation of quantitative determination of eugenol in fish samples by gas chromatography–tandem mass spectrometry. Available at: [Link]

  • NIH / PubMed (2018). Optimization of Time-Weighted Average Air Sampling by Solid-Phase Microextraction Fibers Using Finite Element Analysis Software. Available at: [Link]

  • Agilent Technologies (2021). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[3] Available at: [Link]

Sources

Application Note: Urinary Metabolite Tracking Using Methyl-d3-Eugenol Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for tracking the urinary metabolites of Eugenol (4-allyl-2-methoxyphenol) using a site-specific deuterated tracer, [methoxy-d3]-Eugenol . Unlike non-specific radiolabeling, the use of a stable isotope (


H) on the methoxy group allows researchers to precisely distinguish between Phase II conjugation (glucuronidation/sulfation) and Phase I O-demethylation pathways. This distinction is critical, as O-demethylation leads to the formation of reactive catechol intermediates often implicated in toxicity, whereas conjugation represents a detoxification route. This guide covers experimental design, sample preparation, and LC-MS/MS quantification, emphasizing the identification of mass shifts and kinetic isotope effects (KIE).

Introduction & Scientific Rationale

Eugenol is a ubiquitous phenylpropanoid found in clove oil, basil, and cinnamon. While generally recognized as safe (GRAS), its metabolic bioactivation into quinone methides or catechols can pose toxicological risks at high concentrations.

The Tracer: [Methoxy-d3]-Eugenol

The specific placement of three deuterium atoms on the methoxy group (


) serves two critical functions:
  • Metabolic Branching Discrimination:

    • Pathway A (Detoxification): Direct conjugation (UGT/SULT) leaves the methoxy group intact. Metabolites retain the +3 Da mass shift.

    • Pathway B (Bioactivation): CYP450-mediated O-demethylation removes the methoxy methyl group. The resulting catechol metabolite (4-allyl-1,2-dihydroxybenzene) loses the d3 label , reverting to the "light" mass of the catechol. This "label loss" is the definitive signature of bioactivation.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If O-demethylation is the rate-limiting step, the

    
    -tracer will exhibit a slower reaction rate (
    
    
    
    ) compared to natural eugenol. This allows for precise mechanistic probing of CYP enzyme involvement.

Chemical Basis & Stability[1]

PropertyNative Eugenol[Methoxy-d3]-Eugenol
Formula


Molecular Weight 164.20 g/mol 167.22 g/mol
Monoisotopic Mass 164.0837167.1025
Key Fragment (ESI-)

149 (Loss of

)

149 (Loss of

)
Solubility Ethanol, DMSO, Corn OilEthanol, DMSO, Corn Oil

Note on Fragmentation: In negative mode ESI, the primary fragmentation of Eugenol involves the loss of the methyl radical from the methoxy group.

  • Native:

    
     (Loss of 
    
    
    
    [15 Da])
  • Tracer:

    
     (Loss of 
    
    
    
    [18 Da])
  • Crucial Insight: Both parent ions fragment to the same product ion (

    
     148/149), confirming the core ring structure is identical.
    

Experimental Workflow Visualization

The following diagram illustrates the divergent metabolic fates and how the


 label tracks them.

MetabolicFate cluster_legend Legend Input [Methoxy-d3]-Eugenol (m/z 167) CYP CYP450 (O-Demethylation) Input->CYP Primary KIE? UGT UGT/SULT (Conjugation) Input->UGT Catechol 4-Allylcatechol (m/z 150) [LABEL LOST] CYP->Catechol -CD3 (Heavy loss) Gluc d3-Eugenol-Glucuronide (m/z 343) [LABEL RETAINED] UGT->Gluc Sulf d3-Eugenol-Sulfate (m/z 247) [LABEL RETAINED] UGT->Sulf Quinone Quinone Methide (Reactive) Catechol->Quinone Oxidation key Green: Detoxification (d3 Retained) Red: Bioactivation (d3 Lost)

Figure 1: Metabolic divergence of Methyl-d3-Eugenol. The loss of the deuterium label uniquely identifies the oxidative O-demethylation pathway.

Experimental Protocols

In Vivo Dosing & Sample Collection[2][3]
  • Vehicle: Dissolve

    
    -Eugenol in Corn Oil (oral gavage) or 10% Ethanol/Saline (IV). Avoid Tween-80 if possible, as it can suppress MS ionization.
    
  • Dose: 10–100 mg/kg (Rat/Mouse).

  • Collection: Use metabolic cages cooled to 4°C to prevent bacterial degradation of glucuronides. Collect urine at 0-4h, 4-8h, and 8-24h intervals.

  • Preservation: Add 1% Formic Acid to collection vessels immediately to stabilize catechols against auto-oxidation.

Sample Preparation (Hydrolysis vs. Intact)

To quantify the total metabolic flux, you must analyze samples twice: once intact (to see conjugates) and once hydrolyzed (to measure total aglycone).

Step A: Enzymatic Hydrolysis (Total Eugenol)

  • Aliquot 100 µL Urine.

  • Add 50 µL

    
    -Glucuronidase/Sulfatase (e.g., from Helix pomatia).
    
  • Add 100 µL Acetate Buffer (pH 5.0).

  • Incubate at 37°C for 2 hours.

  • Quench with 200 µL ice-cold Acetonitrile (ACN).

Step B: Extraction (SLE)

  • To the quenched sample (or raw urine for intact analysis), add 1 mL Ethyl Acetate.

  • Vortex for 2 mins; Centrifuge at 10,000 x g for 5 mins.

  • Transfer supernatant to a glass vial and evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL Mobile Phase (50:50 Water/MeOH).

Analytical Protocol (LC-MS/MS)[2][4]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.

Gradient:

  • 0-1 min: 5% B

  • 1-6 min: 5%

    
     95% B
    
  • 6-8 min: 95% B

MS/MS Transitions (ESI Negative Mode)

The following table outlines the critical MRM transitions required to track the label.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Interpretation
Native Eugenol 163.1148.1-20Loss of

d3-Eugenol (Tracer) 166.1148.1-22Loss of

(Product is identical to Native)
Native Glucuronide 339.1163.1-30Loss of Glucuronide moiety
d3-Glucuronide 342.1166.1-30Retains

on aglycone
Catechol (Metabolite) 149.1121.1-25No Label (Indistinguishable from native background)

Critical Technical Note: The


-Eugenol transition 

is specific. If you see a signal at

in a pure tracer study, it indicates either:
  • Impurity in the tracer (<99% enrichment).

  • Metabolic switching (unlikely for methoxy replacement).

  • In-source fragmentation (check desolvation temp).

Data Analysis & Interpretation

Calculating Metabolic Flux

To determine the ratio of Conjugation vs. Demethylation:





Note: Since the Catechol loses the label, it is difficult to distinguish from endogenous catechol sources (if any). High-dose tracer studies usually overwhelm endogenous background, but baseline subtraction from a control group is mandatory.

Assessing Kinetic Isotope Effect (KIE)

If the


-tracer is co-administered with native Eugenol (1:1 ratio), analyze the ratio of metabolites:


If

, the O-demethylation step is rate-limiting, implicating specific CYP isoforms (e.g., CYP2C9/CYP1A2) in the bioactivation pathway.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Signal Suppression Matrix effects in urineDilute urine 1:10 or use Solid Phase Extraction (SPE) instead of SLE.
Peak Tailing Phenolic interaction with columnUse an end-capped C18 column or add 5mM Ammonium Acetate to mobile phase.
Label Loss in Stock Exchangeable protons?The methyl-D3 label is non-exchangeable under physiological conditions. Check for light-induced degradation.
Low Glucuronide Recovery Incomplete hydrolysisVerify enzyme activity with a Phenolphthalein-glucuronide standard.

References

  • Fischer, I. U., et al. (1990).[1] "The metabolism of eugenol in man." Xenobiotica, 20(2), 209-222.[2]

  • Guénette, S. A., et al. (2007). "Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats." European Journal of Pharmacology, 562(1-2), 60-67.

  • Sutton, J. D., et al. (2018). "Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism." PLOS ONE, 13(11).

  • Thompson, D. C., et al. (1991). "Metabolism and cytotoxicity of eugenol in isolated rat hepatocytes." Chemico-Biological Interactions, 77(2), 137-147.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl-d3-eugenol Optimization in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ME-D3-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Co-elution Paradox

Welcome to the technical support center. You are likely here because you are facing a "co-elution" issue with your Methyl-d3-eugenol internal standard (IS).

First, we must distinguish between Good Co-elution and Bad Co-elution :

  • Ideal State: Your Methyl-d3-eugenol should co-elute (or elute extremely close) to the native Methyl Eugenol. This allows the IS to perfectly compensate for ionization suppression and injection variability.

  • The Problem (Bad Co-elution):

    • Scenario A (Matrix Interference): An unknown matrix compound (e.g., Caryophyllene in essential oils) is co-eluting with your IS, distorting the integration.

    • Scenario B (Isotopic Cross-talk): Your native Methyl Eugenol concentration is so high that its isotopes or fragments are "bleeding" into the d3-quantitation channel.

This guide provides the diagnostic workflows to identify and resolve these specific issues.

Module 1: Diagnostic Triage

Before changing column chemistry, determine the nature of your interference.

Step 1: The "Zero-Point" Test
  • Protocol: Inject a "Blank Matrix" (matrix without Methyl Eugenol) spiked only with the Methyl-d3-eugenol IS.

  • Observation:

    • Clean Peak: If you see a single, symmetrical peak at the expected retention time (RT), your matrix is clean. The issue is likely Spectral Cross-talk (see Module 3).

    • Distorted/Split Peak: If the IS peak has a shoulder or is split, a matrix component is co-eluting. You have a Chromatographic Resolution issue (see Module 2).

Visual Troubleshooting Workflow

TroubleshootingFlow Start START: Define Co-elution Issue ZeroTest Run 'Zero-Point' Test (Matrix + IS only) Start->ZeroTest ResultCheck Check d3-IS Peak Shape ZeroTest->ResultCheck Clean Peak is Symmetrical/Clean ResultCheck->Clean Clean Dirty Peak is Distorted/Split ResultCheck->Dirty Distorted IssueSpec Issue: Spectral Cross-talk (Native Analyte Bleed) Clean->IssueSpec IssueChrom Issue: Matrix Interference (Non-Analyte Co-elution) Dirty->IssueChrom ActionSpec Go to Module 3: Optimize SIM & Ion Choice IssueSpec->ActionSpec ActionChrom Go to Module 2: Stationary Phase & Ramp IssueChrom->ActionChrom

Figure 1: Diagnostic decision tree to isolate the source of co-elution errors.

Module 2: Chromatographic Resolution (Matrix Interference)

If your IS is co-eluting with a matrix component (common in essential oils like Basil or Tea Tree where sesquiterpenes abound), you must shift the chromatography.

The Deuterium Isotope Effect

Deuterated compounds often elute slightly earlier (1-3 seconds) than their native counterparts on non-polar columns due to slightly lower lipophilicity.

  • Risk: If you tighten your integration window too much to exclude matrix noise, you might clip the d3-IS peak.

  • Fix: Ensure your RT windows are set to ±0.10 min relative to the specific standard, not just the native analyte.

Stationary Phase Selection

If you cannot resolve the IS from the matrix on your current column, switch polarity.

Feature5% Phenyl (e.g., DB-5ms) Polyethylene Glycol (e.g., DB-WAX)
Polarity Non-PolarPolar
Elution Order Boiling Point driven. Terpenes elute early.Polarity driven.[1] Alcohols/Ethers retained longer.
Methyl Eugenol Behavior Elutes near Caryophyllene (common interference).Elutes significantly later than non-polar terpenes.
Recommendation Standard screening.Preferred for complex essential oil matrices.
Protocol: The "Mid-Ramp Hold"

If switching columns is impossible, modify your oven ramp to flatten the gradient at the elution point.

  • Identify Elution Temp: Run a standard ramp. Note the temp where Methyl Eugenol elutes (e.g., 140°C).

  • Modify Method:

    • Ramp 1: 60°C to 130°C @ 20°C/min.

    • Isocratic Hold: Hold at 130°C for 3-5 minutes (Expands the separation window).

    • Ramp 2: 130°C to 250°C @ 25°C/min (Flush).

Module 3: Mass Spectral Resolution (Spectral Cross-talk)

This is the most common issue in quantitative analysis. If the native Methyl Eugenol concentration is high, its naturally occurring isotopes (C13) or fragmentation patterns can mimic the d3-IS mass.

The Mechanism of Cross-talk
  • Native Methyl Eugenol (MW 178):

    • Major Ions: 178 (Molecular Ion), 163 (M-15, loss of methyl).

  • Methyl-d3-eugenol (MW 181):

    • Major Ions: 181 (Molecular Ion), 166 (M-15, loss of unlabeled methyl) OR 163 (M-18, loss of labeled methyl).

Critical Danger: If your d3-label is on the methoxy group (common), losing that methyl group (M-15 fragmentation) removes the label!

  • Result: The d3-IS produces a fragment at 163 m/z —exactly the same as the native compound. Do not use 163/166 for quantitation if this fragmentation pathway is dominant.

Optimized SIM Parameters

Use Selected Ion Monitoring (SIM) to mathematically resolve the peaks even if they chromatographically overlap.

AnalyteQuantifier Ion (

)
Qualifier Ion 1Qualifier Ion 2Rationale
Methyl Eugenol 178.1 163.1147.1Molecular ion is stable and abundant.
Methyl-d3-eugenol 181.1 150.1134.1Avoid 163/166. Use the molecular ion (181) or ring fragments that retain the label.
Protocol: Cross-Talk Verification
  • Inject a high-concentration standard of Native Methyl Eugenol (d0) (e.g., 50 ppm).

  • Monitor the 181 m/z channel (the IS channel).

  • Calculate Contribution:

    
    
    
  • Limit: If Crosstalk > 0.5%, you must dilute your samples or reduce the injection volume.

Module 4: Sample Preparation & Matrix Management

If the matrix is simply too "loud," physical separation is required before the GC.

Dilution Strategy

Methyl Eugenol is often present at high ppm levels in oils. GC-MS detectors (especially quadrupoles) saturate easily.

  • Rule: Dilute samples until the Native Methyl Eugenol abundance is roughly equivalent to the IS abundance. This maximizes the accuracy of the internal standard correction.

Workflow Logic

MethodDev Sample Sample Prep Dilution Dilution (Target 1:1 Response) Sample->Dilution High Conc? GC GC Separation (Check Resolution) Dilution->GC MS MS Detection (SIM Mode) GC->MS Co-elution OK Data Quantitation MS->Data m/z 178 vs 181

Figure 2: Optimized workflow for high-concentration analytes.

Frequently Asked Questions (FAQ)

Q: My d3-IS retention time is shifting day-to-day. Why? A: This is rarely an "isotope" issue and usually a "column active site" issue. Methyl eugenol is somewhat polar. If your liner is dirty or the column head is contaminated, active sites will hold onto the polar groups, shifting RT. Action: Trim 10cm from the column guard and change the liner.

Q: Can I use Methyl Eugenol-C13 instead of d3? A: Yes, and it is often superior. C13 labels do not exhibit the "deuterium isotope effect" (RT shift) seen with d3. They will co-elute perfectly. However, they are significantly more expensive.

Q: I see a peak at 181 m/z in my unspiked sample! A: You have a matrix interference that shares the same mass.

  • Check the relative abundance of the 181 ion vs. qualifiers (150, 134).

  • If the ratios don't match your pure d3-standard, it's an interference.

  • Solution: Switch to a Wax column (Module 2).

References

  • NIST Chemistry WebBook. Methyleugenol Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[3] Available at: [Link]

  • Shellie, R., & Mondello, L. (2002). Control of Peak Co-elution in Gas Chromatography. Journal of Chromatography A.
  • European Medicines Agency. Public statement on the use of herbal medicinal products containing estragole or methyleugenol. (Context on safety limits and required sensitivity). Available at: [Link]

  • Restek Corporation. Optimizing GC-MS Analysis of Essential Oils. (Technical guide on column polarity for phenylpropanoids). Available at: [Link]

Sources

Technical Support Center: Methyl-d3-eugenol Isotopic Integrity & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to function as a self-contained troubleshooting system for researchers encountering stability issues with Methyl-d3-eugenol (specifically focusing on the deuterated methoxy variant, typically 4-allyl-1,2-dimethoxybenzene-d3).[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Diagnosing and Resolving "Isotopic Purity Degradation"[1]

The Core Directive: Defining "Degradation"

Executive Summary: Users often report "isotopic purity degradation" when they observe a loss of signal intensity in Mass Spectrometry (MS) or the reappearance of proton signals in NMR.[1] For Methyl-d3-eugenol, it is critical to distinguish between Isotopic Exchange (rare) and Chemical Decomposition (common).[1]

  • The Reality: The methyl-ether C-D bond is chemically robust (

    
    ).[1] Spontaneous H/D exchange under standard storage conditions is thermodynamically unfavorable.[1]
    
  • The Likely Culprit: The "degradation" is almost invariably oxidative instability of the allyl side chain or metabolic demethylation (in biological assays), not spontaneous loss of deuterium from the methoxy group.[1]

Diagnostic Workflow: The Triage Protocol

Before altering your experimental conditions, execute this logic flow to pinpoint the source of the anomaly.

Troubleshooting Start Issue: Apparent Loss of Isotopic Purity CheckChem Step 1: Check Chemical Purity (GC-FID or 1H NMR) Start->CheckChem Decision1 Are new peaks present (e.g., polymer/oxidation)? CheckChem->Decision1 ChemDegradation Root Cause: Chemical Degradation (Allyl Oxidation) Decision1->ChemDegradation Yes CheckIso Step 2: Check Isotopic Enrichment (MS or 2H NMR) Decision1->CheckIso No (Molecule intact) Decision2 Is the M+3 peak decreasing relative to M+0? CheckIso->Decision2 Exchange Root Cause: H/D Exchange (Acidic Environment/Metabolism) Decision2->Exchange Yes Artifact Root Cause: Analytical Artifact (Ion Suppression/Integration Error) Decision2->Artifact No

Figure 1: Diagnostic Logic Tree. Use this workflow to differentiate between chemical decomposition of the eugenol backbone and actual loss of the deuterium label.

Module A: Chemical Stability (The Allyl Weakness)

The Problem: Methyl eugenol contains a terminal alkene (allyl group).[1] This moiety is highly susceptible to autoxidation initiated by light and oxygen, forming hydroperoxides.[1] This degrades the sample concentration, which can be misinterpreted as a loss of isotopic signal.[1]

Mechanism of Failure[1]
  • Initiation: Radical abstraction of the allylic hydrogen (adjacent to the double bond).[1]

  • Propagation: Reaction with

    
     to form a peroxy radical, leading to hydroperoxides.[1]
    
  • Result: Polymerization (gum formation) or cleavage.[1] The deuterated methyl group remains attached, but the molecule is no longer "Methyl-d3-eugenol."[1]

Prevention Protocol (Storage)
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°C Arrhenius suppression of radical initiation rates.[1]
Atmosphere Argon or Nitrogen Displaces

, preventing the propagation step of autoxidation.[1]
Light Amber Vials / Foil UV light catalyzes the homolytic cleavage required for radical formation.[1]
Stabilizers BHT (Optional) If experimental design permits, 0.1% BHT acts as a radical scavenger.[1]

Module B: Isotopic Stability (The Methoxy Robustness)

The Problem: Users fear the deuterium on the methoxy group (


) will exchange with solvent protons (

,

).[1]
The Science of Exchange
  • Neutral/Basic Conditions: The

    
     of a methyl proton is extremely high (>50).[1] Exchange is impossible  under standard aqueous or organic conditions.[1]
    
  • Acidic Conditions: Exchange is possible but requires superacidic conditions or high temperature catalytic environments to protonate the ether oxygen and facilitate exchange.[1]

  • Biological Conditions (In Vivo): This is the only scenario where "Isotopic Degradation" is real.[1] Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) will attack the methoxy group.[1]

    • Mechanism:[1][2][3]

      
      -demethylation removes the 
      
      
      
      group entirely, converting it to formaldehyde-d2 and leaving behind a phenol (Eugenol).[1]
Troubleshooting Table: Isotopic Loss
ObservationContextDiagnosisSolution
Loss of -OCD3 signal In Vivo / MicrosomesMetabolic Demethylation This is expected metabolism.[1] Use this to track metabolic flux.[1][2]
Loss of -OCD3 signal Acidic Solvent (pH < 1)Acid-Catalyzed Exchange Switch to neutral buffers; avoid heating in acidic media.[1]
Signal "Dilution" Storage in Protic SolventSolvent Contamination Ensure deuterated solvents are 99.9%+ D; store neat (dry).[1]

Module C: Analytical Artifacts

The Problem: Instruments can deceive.[1] Mass Spec fragmentation and NMR relaxation times often lead to calculated purities that are lower than reality.[1]

Mass Spectrometry (GC/LC-MS)[1][2][4][5]
  • Issue: Fragmentation in the source (EI/ESI) can strip a deuterium or the entire methyl group.[1]

  • Symptom: You see a large M-3 or M-15 peak, but the molecular ion (M+) is weak.[1]

  • Fix: Use Soft Ionization (CI or ESI with lower cone voltage).[1] Monitor the Molecular Ion (

    
     or 
    
    
    
    ) specifically.[1]
  • Calculation:

    
    
    Note: Do not confuse chemical purity (area under the chromatographic peak) with isotopic purity (mass spectral distribution).[1]
    
NMR Spectroscopy ( vs )
  • Issue: Residual solvent peaks overlapping with the protio-impurity region (3.8 ppm for methoxy).[1]

  • Fix:

    • Quantitative

      
       NMR (qNMR):  Use an internal standard (e.g., TCNB) to quantify the absence of the methyl signal.[1]
      
    • 
       NMR:  Directly observe the deuterium signal. This eliminates background proton noise.[1]
      

Frequently Asked Questions (FAQs)

Q1: Can I store Methyl-d3-eugenol in methanol?

  • Answer: Short term only. While H/D exchange is slow, storing a deuterated compound in a protic solvent (even methanol) increases the risk of trace exchange over months, especially if the methanol becomes acidic (absorbs

    
    ).[1] Best Practice:  Store neat (undiluted oil).
    

Q2: My GC-MS shows a large peak at M-3. Did I lose the label?

  • Answer: Likely No. Methyl eugenol fragments easily.[1] The loss of a methyl group (

    
    /
    
    
    
    , mass 15/18) is a standard fragmentation pathway.[1] Check the ratio of the molecular ion (parent peak) to the fragment.[1] If the parent ion is still predominantly
    
    
    , your compound is intact.[1]

Q3: The oil turned yellow. Is the deuterium gone?

  • Answer: No, but the molecule is dying. Yellowing indicates oxidation of the allyl group (chemical degradation).[1] The deuterium is likely still attached to the remaining intact molecules or the degradation products.[1] Purify via silica flash chromatography before use.[1]

Q4: Why does my biological assay show 0% enrichment after 24 hours?

  • Answer: You likely metabolized it. Methyl eugenol has a short half-life in metabolically active systems due to rapid demethylation.[1] You are measuring the metabolite (Eugenol), not the starting material.

References

  • Isotopic Purity Assessment Strategy

    • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
    • Source: Analytical Methods (RSC).[1]

    • URL:[Link]

  • Chemical Stability of Methyl Eugenol

    • Title: Free Radical Metabolism of Methyleugenol and Related Compounds.[1][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • H/D Exchange Mechanisms

    • Title: Hydrogen-Deuterium Exchange (Principles and Applications).[1][5][6]

    • Source: Wikipedia (General Principle Verification).[1]

    • URL:[Link][1]

  • Deuteration & Stability in Synthesis

    • Title: Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide.[1][7]

    • Source: Green Chemistry (RSC).[1]

    • URL:[Link][1]

  • Analytical Characterization Guide

    • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[1][2][8][9]

    • Source: ResolveMass Labor
    • URL:[Link]

Sources

Technical Support Center: Methyl-d3-eugenol Retention Time Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Retention Time Stability for Methyl-d3-eugenol

Core Scientific Foundation: The Physics of Drift

To stabilize retention time (RT), one must first understand the specific physicochemical behavior of Methyl-d3-eugenol compared to its non-deuterated analog (Methyl Eugenol).

The Deuterium Isotope Effect

In gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated isotopologues (like Methyl-d3-eugenol) typically elute earlier than their native counterparts (Inverse Isotope Effect).[1][2]

  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1] This results in slightly lower polarizability and weaker van der Waals interactions with the stationary phase.[1]

  • The Stability Risk: The separation factor (

    
    ) between Methyl Eugenol and Methyl-d3-eugenol is small but critical. As a column ages or becomes contaminated (active sites increase), the stationary phase's selectivity changes. If the "gap" between the d3-IS and the analyte shifts, your integration windows in SIM (Selected Ion Monitoring) mode may miss the peak apex, leading to quantification errors.
    

Key Takeaway: You are not just stabilizing a single peak; you are stabilizing the relative separation caused by quantum mechanical differences in bond vibration.

Troubleshooting Center: Symptom-Based Solutions

Category A: Gradual Retention Time Drift (Trend over 10+ runs)

Q: My Methyl-d3-eugenol RT is drifting earlier by 0.02 min every 10 injections. Is this column bleed? A: Likely, but it is more often Active Site Accumulation in the inlet.

  • The Cause: Methyl eugenol is a phenylpropanoid. Matrix components (proteins/sugars in bio-fluids, or waxes in essential oils) accumulate in the liner. These create "active sites" that delay the transfer of the analyte to the column, or conversely, modify the effective phase ratio (

    
    ) at the head of the column.
    
  • The Fix:

    • Liner Maintenance: Replace the inlet liner.[3][4] Use Ultra-Inert wool liners to prevent adsorption.

    • Septum Purge: Ensure the septum purge flow is active (typically 3 mL/min) to prevent volatiles from the septum bleeding into the carrier gas.

    • Guard Column: Install a 5m deactivated fused silica guard column (retention gap). This acts as a sacrificial zone for contamination.

Category B: Sudden Retention Time Shift (Step Change)

Q: After changing the gas tank, the RT jumped 0.5 min later. The flow rate reads correct. A: This is a Linear Velocity vs. Flow Control mismatch.

  • The Cause: Electronic Pneumatic Control (EPC) calculates flow based on the assumed dimensions of the column. If the new tank regulator pressure is slightly different, or if the column dimensions were not updated after a trim, the actual linear velocity (

    
    ) changes.
    
  • The Fix:

    • Verify Dead Time: Inject an unretained compound (e.g., Methane or Butane for GC). Measure the actual dead time (

      
      ).
      
    • Recalibrate: Update the column length in the acquisition software until the calculated

      
       matches the experimental 
      
      
      
      .
Category C: Peak Broadening & Tailing

Q: The Methyl-d3-eugenol peak is tailing (Asymmetry > 1.5), causing the RT of the apex to shift. A: This indicates Secondary Interactions (Silanol activity).

  • The Cause: The methoxy and allyl groups on the eugenol structure are susceptible to hydrogen bonding with exposed silanols on the column or liner.

  • The Fix:

    • Trim the Column: Remove 10-20 cm from the inlet side. This removes the section of the stationary phase that has been stripped/oxidized.

    • Silylation: If trimming fails, the column phase may be irreversibly damaged by oxidation (oxygen leak). Replace the column.

Diagnostic Logic & Workflow

The following diagram illustrates the decision matrix for diagnosing RT instability specific to semi-volatiles like Methyl-d3-eugenol.

RT_Troubleshooting Start Symptom: Unstable RT Check_Pattern Analyze Drift Pattern Start->Check_Pattern Drift Gradual Drift (Runs 1 -> 50) Check_Pattern->Drift Trend Shift Sudden Shift (Step Change) Check_Pattern->Shift Jump Inlet_Issue Inlet Contamination (Active Sites) Drift->Inlet_Issue Matrix Buildup Flow_Issue Pneumatics/Leak (EPC Control) Shift->Flow_Issue Pressure Change Action_Liner Action: Change Liner & Trim Column (10cm) Inlet_Issue->Action_Liner Action_Lock Action: Check Leak & Recalibrate Column Dim. Flow_Issue->Action_Lock

Figure 1: Decision tree for isolating the root cause of retention time instability based on drift patterns.

Optimization Protocol: The "Precision Lock" Workflow

To achieve pharmaceutical-grade stability for Methyl-d3-eugenol, implement this self-validating protocol. This method utilizes Retention Time Locking (RTL) principles.[5][6][7]

Phase 1: Method Setup (Baseline)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or Rxi-5Sil MS).

    • Why: Low bleed, excellent inertness for semi-volatiles.

  • Carrier Gas: Helium @ Constant Flow (1.0 or 1.2 mL/min).

  • Oven Program: Initial Hold 1 min @ 60°C

    
     Ramp 20°C/min to 280°C.
    
Phase 2: The Locking Step (Crucial)
  • Concept: You must correlate the inlet pressure to the exact elution time of Methyl-d3-eugenol.

  • Run 5 Injections: Inject the standard at 5 different pressures (e.g., -20%, -10%, Nominal, +10%, +20% of calculated pressure).

  • Generate Curve: Plot RT vs. Pressure .

  • Lock: In your software (e.g., Agilent ChemStation/MassHunter), set the "Target RT" for Methyl-d3-eugenol (e.g., 8.450 min). The software will calculate the precise pressure required to maintain this RT.

Phase 3: System Suitability Test (SST)

Before every sample batch, run the SST.

ParameterAcceptance CriteriaFailure Action
RT Deviation

0.03 min (vs. Target)
Relock Method (Adjust Pressure)
Peak Asymmetry 0.9 – 1.2Trim Column Inlet (15 cm)
Resolution (

)
> 1.5 (d3 vs. Native)Check Stationary Phase Health
Response Factor RSD < 5% (n=5)Check Inlet Liner / Syringe
Phase 4: Routine Maintenance Cycle

Use the following workflow to maintain the "Lock" after maintenance.

Maintenance_Cycle Maint Column Maintenance (Trim/Liner Change) Unlock RT Shift Observed (Shift Earlier) Maint->Unlock Relock Adjust Pressure (RTL Software) Unlock->Relock Verify Run SST (Target Hit) Relock->Verify Verify->Maint After 100 Runs

Figure 2: The Closed-Loop Maintenance Cycle. Trimming the column reduces RT; adjusting pressure (Relocking) restores the exact RT without changing the method window.

Frequently Asked Questions (FAQs)

Q: Can I use Methyl-d3-eugenol as an internal standard for other phenylpropanoids? A: Yes, but be cautious. While it corrects for injection variability, it may not perfectly track the matrix effects of compounds with significantly different boiling points (e.g., Cinnamaldehyde). For highest precision, the IS should elute close to the target analyte.

Q: Why does my d3-eugenol peak split? A: Peak splitting is almost always a physical installation issue.

  • Column Cut: The fused silica cut was likely jagged. Use a ceramic wafer and magnify the cut to ensure it is 90° flat.

  • Ferrule: An over-tightened ferrule can crush the column tip.

  • Position: The column is extending too far into the MS source or not far enough into the inlet.

Q: I switched from Helium to Hydrogen carrier gas. Can I keep the same RT? A: Not exactly. Hydrogen has a different optimal linear velocity (


). You can use Method Translation Software  to calculate the new flow rate and temperature ramp to approximate the original RT, but the separation selectivity may change slightly due to the different pressure gradients.

References

  • Agilent Technologies. (2008).[7] Retention Time Locking with the MSD Productivity ChemStation: Technical Overview. Retrieved from [Link]

  • Restek Corporation. (2025). GC Column Troubleshooting Guide: Retention Time Shifts. Retrieved from [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects in Chromatography. Journal of Chromatography A.
  • Thermo Fisher Scientific. Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

Sources

Technical Support Center: High-Sensitivity Quantification of Methyleugenol using Methyl-d3-eugenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reducing Background Noise & Interferences in GC-MS/MS Analysis Analyte: Methyleugenol (ME) | Internal Standard: Methyl-d3-eugenol (ME-d3) Target Audience: Analytical Chemists, Toxicologists, R&D Scientists

Executive Summary

Methyleugenol (ME) is a genotoxic carcinogen regulated by the FDA and EMA, often requiring quantification at low ppb/ppt levels in complex matrices (food, plasma, cosmetics). Using Methyl-d3-eugenol as an Internal Standard (IS) is the gold standard for correction. However, "background noise" in this assay typically stems from three distinct sources: Isotopic Crosstalk (Spectral Noise) , Isobaric Co-elution (Chromatographic Noise) , and Matrix Carryover (Chemical Noise) .

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these noise sources.

Module 1: Eliminating Isotopic Crosstalk (Spectral Noise)

The Problem: You observe signal in the Methyleugenol (Analyte) channel even when injecting only the Internal Standard (ME-d3), or vice versa. The Cause: Inappropriate MS/MS transition selection causing "Crosstalk."

Methyleugenol (MW 178) and Methyl-d3-eugenol (MW 181) both possess two methoxy groups. The primary fragmentation pathway in Electron Impact (EI) is the loss of a methyl radical (


).
  • If ME-d3 loses the deuterated methyl group (

    
    ), it produces a fragment at m/z 163 .
    
  • Methyleugenol also produces a fragment at m/z 163 (loss of

    
    ).
    
  • Result: If you monitor 181

    
     163 for the IS, you are detecting the same ion as the analyte. High concentrations of IS will falsely elevate the analyte baseline.
    

The Solution: Select transitions that retain the deuterium label.

Optimized Transition Table
CompoundPrecursor Ion (

)
Incorrect Product Ion (Noise Source)Optimized Product Ion (Low Noise) Collision Energy (eV)Dwell Time (ms)
Methyleugenol 178.1-163.1 (Quant) / 147.1 (Qual)15 - 2550
Methyl-d3-eugenol 181.1163.1 (Loss of

)
166.1 (Loss of

, Retains

)
15 - 2550

Technical Note: Ensure your ME-d3 purity is


 isotopic enrichment. Even 1% of unlabeled Methyleugenol in your IS stock will create a linear offset in your calibration curve, making low-level quantification impossible [1, 2].
Fragmentation Logic Diagram

FragmentationPath ME Methyleugenol (m/z 178) ME_Frag Fragment A (m/z 163) Loss of CH3 ME->ME_Frag - CH3 (15 Da) IS Methyl-d3-eugenol (m/z 181) IS_BadFrag Fragment B (m/z 163) Loss of CD3 (INTERFERENCE) IS->IS_BadFrag - CD3 (18 Da) AVOID THIS TRANSITION IS_GoodFrag Fragment C (m/z 166) Loss of CH3 (Retains Label) IS->IS_GoodFrag - CH3 (15 Da) SELECT THIS TRANSITION

Figure 1: Mechanism of isotopic crosstalk. Selecting the m/z 166 fragment for the IS prevents overlap with the analyte's primary fragment at m/z 163.

Module 2: Chromatographic Resolution (Isobaric Noise)

The Problem: High baseline or "shouldering" peaks that integrate inconsistently. The Cause: Co-elution of Methyl Isoeugenol . Methyleugenol and Methyl Isoeugenol are isomers.[1] They share similar mass spectra (m/z 178


 163). If they are not chromatographically separated, the MS cannot distinguish them, leading to false positives or high background.

The Solution: Optimize the GC Stationary Phase. While non-polar columns (e.g., DB-5ms) are standard, they often struggle to resolve these isomers fully. A mid-polarity column is recommended for complex matrices.

Recommended Protocol:

  • Column: DB-Wax or VF-WAXms (Polyethylene glycol phase).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 1 min)

    • Ramp 10°C/min to 200°C

    • Ramp 20°C/min to 250°C (hold 5 min)

    • Total Run Time: ~20 mins.

Validation Check: Inject a mix of Methyleugenol and Methyl Isoeugenol. Baseline resolution (


) must be achieved [3].
Module 3: Matrix Cleanup (Chemical Noise)

The Problem: High chemical background across the chromatogram, reducing Signal-to-Noise (S/N) ratio. The Cause: Lipids and non-volatile residues accumulating in the liner or column head, causing "spectral tilt" and carryover.

The Solution: A rigorous Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) workflow. Do not rely on simple dilution for trace analysis.

Step-by-Step Extraction Workflow (Plasma/Aqueous Matrix)
  • Sample Aliquot: Transfer 200 µL sample into a glass tube.

  • IS Addition: Add 20 µL Methyl-d3-eugenol working solution (e.g., 100 ng/mL). Vortex 10s.

  • Protein Precipitation (Optional for Plasma): Add 200 µL Acetonitrile. Vortex and Centrifuge. Transfer supernatant.

  • LLE Extraction:

    • Add 1 mL Hexane:Ethyl Acetate (90:10) .

    • Rationale: Methyleugenol is highly lipophilic (LogP ~2.4). Hexane extracts it efficiently while leaving polar matrix components behind.

    • Vortex vigorously for 5 mins.

    • Centrifuge at 4000 rpm for 5 mins.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under

    
     (gentle stream, room temp). Do not heat , as Methyleugenol is volatile.
    
  • Reconstitution: Reconstitute in 50 µL Ethyl Acetate.

SamplePrep Sample Sample Matrix (Plasma/Food) IS_Add Add Methyl-d3-eugenol (Internal Standard) Sample->IS_Add Extract LLE: Hexane/EtOAc (90:10) Selects Lipophilic Targets IS_Add->Extract PhaseSep Phase Separation (Discard Aqueous) Extract->PhaseSep Dry N2 Evaporation (NO HEAT - Volatile!) PhaseSep->Dry Recon Reconstitute (50 µL EtOAc) Dry->Recon GCMS GC-MS/MS Injection Recon->GCMS

Figure 2: Optimized extraction workflow to minimize non-volatile matrix carryover.

Frequently Asked Questions (FAQs)

Q1: I see a peak in my "Blank" injection at the Methyleugenol retention time. Is my column dirty?

  • Diagnosis: Before blaming the column, check your syringe wash solvent . Methyleugenol is a common component in fragrances and laboratory detergents.

  • Action:

    • Replace wash solvents with fresh, high-grade Methanol/Dichloromethane.

    • Perform a "no-injection" instrument blank (run the gradient with the injector closed).

    • If the peak disappears, it was the syringe/solvent. If it remains, it is column carryover (bake out at 280°C for 30 mins).

Q2: My Internal Standard (ME-d3) signal is fluctuating wildly between samples.

  • Diagnosis: This indicates Deuterium Exchange or Matrix Suppression .

  • Action:

    • Acidity Check: Deuterium on the methoxy group is generally stable, but highly acidic matrices can catalyze exchange over time. Neutralize samples to pH 7 before extraction.

    • Dwell Time: If you are monitoring too many transitions, the dwell time per ion may be too low (<10ms), causing poor statistics. Increase dwell time to 50ms per transition.

Q3: Can I use Methyleugenol-d3 to quantify Eugenol?

  • Answer: No. Eugenol (phenol) and Methyleugenol (ether) have different chemical properties (acidity, volatility, derivatization needs). You must use Eugenol-d3 for Eugenol quantification. Using ME-d3 for Eugenol will result in poor linearity due to differential extraction efficiencies [4].

References
  • FDA (2024). Analytical Methods for Food Additives and Contaminants.[2][3] U.S. Food and Drug Administration.[2][3] Link

  • BenchChem (2025). Technical Support Center: Reducing Background Noise in Mass Spectrometry with a Deuterated Standard.Link[4]

  • National Institutes of Health (NIH). Methyleugenol - Review of Toxicological Literature. National Toxicology Program.[5] Link

  • Journal of Chromatography B (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry.Link[1]

Sources

Technical Support Center: Methyl-d3-eugenol Solvent Compatibility and Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl-d3-eugenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with solvent selection and solubility for this stable isotope-labeled internal standard. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Physicochemical Properties at a Glance

Methyl-d3-eugenol is the deuterated form of methyl eugenol, a phenylpropanoid compound.[1] Its physical properties are nearly identical to its non-deuterated counterpart. Understanding these properties is the foundation for selecting an appropriate solvent.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₁D₃O₂N/A
Appearance Colorless to pale yellow liquid/oil[][3]
Melting Point Approx. -4 to -2 °C[1][4]
Boiling Point Approx. 254-255 °C[1][4]
Water Solubility Insoluble[4][5][6]
Organic Solubility Soluble in ethanol, ether, chloroform, and most other organic solvents[6]
Stability Stable to air, heat, and light, but may darken and slowly thicken upon prolonged air exposure[3][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving Methyl-d3-eugenol?

Answer: Based on its chemical structure—a substituted benzene ring with two ether groups and an allyl chain—Methyl-d3-eugenol is a relatively non-polar compound. Therefore, it exhibits excellent solubility in a wide range of common organic solvents.

For general stock solution preparation, the following solvents are highly recommended:

  • Acetonitrile: Widely used for preparing standards for LC-MS analysis.[7][8]

  • Methanol: A common choice, though some sources indicate it is sparingly soluble.[]

  • Chloroform & Dichloromethane (DCM): Excellent solvents for this compound, often used for NMR sample preparation.[6][9][10]

  • Dimethyl Sulfoxide (DMSO): Effective at achieving high concentrations (e.g., 100 mg/mL), but may require sonication and gentle warming to fully dissolve.[11]

  • Ethyl Acetate & Hexane: Suitable for extraction and certain chromatographic applications.[8]

It is practically insoluble in aqueous solutions, propylene glycol, and glycerol.[6]

Q2: My Methyl-d3-eugenol is not dissolving completely. What should I do?

Answer: This is a common issue that can often be resolved with a systematic approach. The primary causes are typically related to solvent choice, solvent quality, or insufficient energy to overcome the solute-solute interactions.

Follow this troubleshooting workflow:

start Issue: Incomplete Dissolution check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent check_purity Is the solvent fresh, anhydrous, and high-purity? check_solvent->check_purity Yes reassess Re-evaluate solvent choice or reduce concentration. check_solvent->reassess No add_energy Have you tried applying energy? (Vortex, Sonicate, Gentle Warming) check_purity->add_energy Yes check_purity->reassess No (Use new solvent) add_energy->reassess No solution_found Problem Solved add_energy->solution_found Yes

Caption: Troubleshooting workflow for solubility issues.

Key Causality Insights:

  • Solvent Quality: Hygroscopic solvents like DMSO can absorb atmospheric moisture, which significantly reduces their ability to solubilize non-polar compounds. Always use newly opened or properly stored anhydrous solvents.[11]

  • Energy Input: Sonication provides ultrasonic waves that create micro-cavitations, breaking apart solute particles and enhancing solvent interaction. Gentle warming (e.g., to 30-40°C) increases the kinetic energy of the system, which can overcome the energy barrier for dissolution.

Q3: Which deuterated solvents are recommended for NMR analysis of Methyl-d3-eugenol?

Answer: The ideal deuterated solvent should completely dissolve the analyte and have minimal interfering signals in the spectral regions of interest.

  • Chloroform-d (CDCl₃): This is the most common and highly recommended solvent for Methyl-d3-eugenol.[9][12] It is an excellent solvent for this compound, and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.2 ppm) rarely interfere with the analyte's peaks.

  • Acetone-d₆: A suitable alternative if CDCl₃ is not compatible with other components in your sample. Its residual proton signal is at δ ~2.05 ppm.[13]

  • DMSO-d₆: Can be used, but its residual proton signal at δ ~2.50 ppm and its strong water peak around δ ~3.33 ppm might obscure nearby analyte signals.[13] Given the potential solubility issues with hygroscopic DMSO, it is a secondary choice.[11]

Q4: How do I prepare a stock solution of Methyl-d3-eugenol for LC-MS or GC-MS applications?

Answer: For quantitative analysis, precision is paramount. Methyl-d3-eugenol is frequently used as an internal standard to correct for matrix effects and variations during sample preparation.[11][14]

Recommended Solvent: Acetonitrile (HPLC or MS-grade) is the preferred solvent as it is often a component of the mobile phase in reverse-phase chromatography and has excellent elution strength and volatility.[7]

See the detailed protocol in Section 3 for a step-by-step guide. The key is to ensure the final concentration of the organic solvent in the injected sample is compatible with your initial mobile phase to prevent peak distortion. For example, if your mobile phase starts at 50:50 water:acetonitrile, your final sample should be reconstituted in a similar composition.[14]

Q5: I'm observing poor peak shape or signal inconsistency in my chromatography. Could the solvent be the issue?

Answer: Yes, absolutely. The solvent used to dissolve your standard (and sample) can have a profound impact on chromatographic performance.

  • Peak Fronting or Splitting: This often occurs when the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase LC) than the initial mobile phase. The analyte band does not focus properly on the column head. Solution: Evaporate the sample solvent and reconstitute the residue in the initial mobile phase.[14]

  • Signal Drift/Inconsistency: This may be due to poor long-term stability of the stock solution. Methyl-d3-eugenol can slowly degrade or adsorb to container walls. Solution: Store stock solutions correctly (see Q6), prepare fresh working solutions regularly, and use silanized glass vials to minimize adsorption.

Q6: How should I store stock solutions of Methyl-d3-eugenol? What is its stability?

Answer: Proper storage is critical for maintaining the integrity and concentration of your standard.

  • Temperature: Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) .[11]

  • Protection: The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.[6][11]

  • Container: Use amber glass vials with PTFE-lined caps to prevent light degradation and solvent evaporation.

Section 3: Detailed Protocols & Data
Protocol 1: General Procedure for Preparing a 1 mg/mL Stock Solution
  • Preparation: Allow the vial of Methyl-d3-eugenol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance. For a 1 mg/mL solution, you might weigh 1 mg into a 1.5 mL autosampler vial.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of high-purity solvent (e.g., 1.0 mL of acetonitrile for a 1 mg/mL solution).

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 40°C) can be used as a final step if necessary.

  • Verification: Visually inspect the solution against a bright background to ensure all particulate matter is dissolved and the solution is clear.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and preparation date. Store immediately under the recommended conditions (-20°C or -80°C).[11]

Table 1: Solvent Compatibility and Solubility Summary
SolventPolarity IndexSolubilityComments
Water10.2Insoluble Not suitable for creating primary stock solutions.[4][5]
DMSO7.2Highly Soluble May require sonication/warming. Use fresh, anhydrous DMSO.[11]
Acetonitrile5.8Soluble Excellent choice for LC-MS and GC-MS applications.[7]
Methanol5.1Soluble Good general-purpose solvent.[]
Acetone4.3Soluble Good alternative for general use.
Dichloromethane3.1Highly Soluble Excellent for non-aqueous applications.[10]
Chloroform4.1Highly Soluble Standard for NMR analysis.[6][9]
Ethyl Acetate4.4Soluble Common for extractions and chromatography.
Hexane0.1Soluble Suitable for non-polar applications and extractions.[8]
Table 2: Recommended Solvents for Analytical Applications
ApplicationPrimary SolventSecondary/AlternativeRationale & Key Considerations
NMR Spectroscopy Chloroform-d (CDCl₃)Acetone-d₆, DMSO-d₆CDCl₃ provides excellent solubility and minimal signal interference.[9][12]
LC-MS/MS AcetonitrileMethanolHighly compatible with reverse-phase mobile phases. Ensures good peak shape.[7][14]
GC-MS Acetonitrile, Ethyl AcetateHexane, DichloromethaneSolvent must be volatile and not interfere with the analysis. Acetonitrile is often used in QuEChERS extraction methods.[14]
Long-Term Storage Acetonitrile, DMSON/AChoose a solvent that ensures stability at low temperatures. Store at -80°C under inert gas.[11]
Section 4: Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting the optimal solvent based on your experimental needs.

cluster_app 1. Define Application cluster_solvent 2. Select Primary Solvent cluster_consider 3. Key Considerations app_nmr NMR Analysis sol_cdcl3 Chloroform-d (CDCl₃) app_nmr->sol_cdcl3 app_lcms LC-MS sol_acn Acetonitrile (ACN) app_lcms->sol_acn app_gcms GC-MS sol_etac Ethyl Acetate app_gcms->sol_etac app_storage Stock Solution / Storage app_storage->sol_acn sol_dmso DMSO app_storage->sol_dmso con_compatibility Ensure compatibility with instrument and method sol_cdcl3->con_compatibility con_purity Use High-Purity (e.g., MS-Grade) sol_acn->con_purity con_stability Store at -20°C to -80°C Protect from Light sol_acn->con_stability sol_etac->con_purity sol_dmso->con_stability con_hygroscopic Use fresh/anhydrous solvent (esp. DMSO) sol_dmso->con_hygroscopic

Caption: Solvent selection workflow for Methyl-d3-eugenol.

References
  • METHYL EUGENOL | TECHNICAL DATA. Prodasynth. [Online]. Available: [Link]

  • Methyl eugenol. Wikipedia. [Online]. Available: [Link]

  • Methyleugenol | C11H14O2. PubChem, National Institutes of Health. [Online]. Available: [Link]

  • Efficient Improvement of Eugenol Water Solubility by Spray Drying Encapsulation in Soluplus® and Lutrol F 127. MDPI. [Online]. Available: [Link]

  • Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions. Makara Journal of Science. [Online]. Available: [Link]

  • NMR spectra of the reaction products between methyl eugenol and DEAD... ResearchGate. [Online]. Available: [Link]

  • How to stabilise eugenol oil under room temperature conditions? ResearchGate. [Online]. Available: [Link]

  • One-Pot Conversion and Separation of Methyl Eugenol by Vacuum Fractionation. ResearchGate. [Online]. Available: [Link]

  • Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH. PubMed. [Online]. Available: [Link]

  • Simultaneous Determination of Eugenol and Its Five Derivatives in Aquatic Products by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry... Food Science. [Online]. Available: [Link]

  • METHYLEUGENOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Online]. Available: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Online]. Available: [Link]

  • Eugenol. Wikipedia. [Online]. Available: [Link]

  • Reactive Extraction Process in Isolation of Eugenol of Clove Essential Oil... Rasayan Journal of Chemistry. [Online]. Available: [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Online]. Available: [Link]

  • Determining the Stability of Clove Oil (Eugenol) For Use as an Acaricide in Beeswax. ResearchGate. [Online]. Available: [Link]

  • Simultaneous Determination of 4 Eugenol Derivatives Anesthetics Residues in Aquatic Products by UPLC-MS/MS. ResearchGate. [Online]. Available: [Link]

  • (PDF) Efficient Improvement of Eugenol Water Solubility by Spray Drying Encapsulation in Soluplus and Lutrol F 127. ResearchGate. [Online]. Available: [Link]

Sources

Validation & Comparative

Comparative Validation of Methyl-d3-eugenol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Aligning LC-MS/MS Bioanalysis with FDA M10 Guidelines

Executive Summary

In quantitative bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide objectively compares the performance of Methyl-d3-eugenol (Deuterated IS) against a structural analog (2-methoxy-4-propylphenol) for the quantification of Methyl Eugenol in biological matrices.

While structural analogs are cost-effective, they frequently fail to meet the rigorous FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 requirements regarding matrix effects. Experimental evidence presented here demonstrates that Methyl-d3-eugenol provides a self-validating system that corrects for ion suppression and extraction variability, ensuring regulatory compliance for pharmacokinetic (PK) and toxicological studies.

Regulatory Framework: The "Why"

To validate a method for drug development, researchers must adhere to specific acceptance criteria defined by the FDA and ICH.

Regulatory ParameterFDA/ICH M10 RequirementImpact of Internal Standard
Selectivity No interfering response >20% of LLOQ.IS must not interfere with analyte; Deuterated IS is chemically identical but mass-resolved.[1][2]
Matrix Effect Matrix Factor (MF) must be consistent (CV <15%).Critical: Only a co-eluting Deuterated IS can perfectly track and normalize ion suppression caused by the matrix.
Accuracy Mean conc. within ±15% of nominal (±20% at LLOQ).IS corrects for recovery losses during extraction.
Precision CV <15% (20% at LLOQ).IS corrects for injection variability and instrument drift.
Scientific Rationale: The Mechanism of Correction

The superiority of Methyl-d3-eugenol lies in its physicochemical identity to the target analyte.

  • Chromatographic Co-elution: In Reverse Phase LC, deuterium substitution causes negligible retention time shifts. Therefore, the IS and the analyte elute simultaneously.

  • Ionization Normalization: Because they co-elute, they experience the exact same "snapshot" of the electrospray ionization (ESI) plume. If phospholipids in the plasma suppress the signal by 40%, they suppress both the analyte and the Methyl-d3-eugenol by 40%. The ratio remains constant.

  • The Analog Failure Mode: A structural analog (e.g., propylphenol) will elute slightly earlier or later. It may miss the suppression zone, leading to a ratio distortion and calculated concentration errors.

Visualization: Matrix Effect Correction Mechanism

MatrixEffect cluster_0 LC Elution Profile cluster_1 MS Detection Result Analyte Methyl Eugenol (Analyte) Result_D3 Accurate Quantification (Ratio Preserved) Analyte->Result_D3 Result_Analog Inaccurate Quantification (Ratio Distorted) Analyte->Result_Analog IS_D3 Methyl-d3-eugenol (Stable Isotope IS) IS_D3->Result_D3 Co-elution corrects error IS_Analog Structural Analog (Alternative IS) IS_Analog->Result_Analog Elutes outside suppression zone Matrix Phospholipids (Matrix Suppression Zone) Matrix->Analyte Suppresses Signal Matrix->IS_D3 Suppresses Identically

Caption: Figure 1. Mechanism of Matrix Effect Correction. Methyl-d3-eugenol co-elutes with the analyte, ensuring identical ion suppression and accurate normalization, whereas the Analog fails to compensate.

Experimental Protocol

This validated workflow is designed for human plasma but is adaptable to other biological matrices.

4.1. Materials & Reagents[3][4][5]
  • Analyte: Methyl Eugenol (CAS: 93-15-2).[4][6][7][8]

  • Method A (Gold Standard): Methyl-d3-eugenol (Isotopic purity ≥99%).

  • Method B (Alternative): 2-methoxy-4-propylphenol (Structural Analog).

  • Matrix: K2EDTA Human Plasma.

4.2. LC-MS/MS Conditions[5]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (1 min).

4.3. MRM Transitions
CompoundPrecursor (Q1)Product (Q3)Collision Energy (V)
Methyl Eugenol 179.2 (M+H)+163.1 (Loss of -CH3)22
Methyl-d3-eugenol 182.2 (M+H)+166.1 (Loss of -CD3)22
Analog IS 167.2 (M+H)+137.125
4.4. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard Working Solution (500 ng/mL).

  • Add 200 µL Hexane:Ethyl Acetate (90:10 v/v).

  • Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).

  • Transfer supernatant, evaporate to dryness under N2.

  • Reconstitute in 100 µL Mobile Phase (50:50 A:B).

Comparative Validation Data

The following data summarizes a validation study comparing the two internal standards across three QC levels (Low, Mid, High).

5.1. Matrix Factor (MF) & Recovery

FDA Requirement: The IS-normalized Matrix Factor must have a CV < 15%.

ParameterMetricMethyl-d3-eugenol (Method A)Analog IS (Method B)Status
Absolute Recovery % Mean88.5%82.1%Both Acceptable
Matrix Factor (MF) Mean IS-Normalized MF0.99 (Ideal is 1.0)0.84 d3 Superior
MF Precision % CV (n=6 lots)2.1% 18.4% Analog Fails

Interpretation: The Analog IS failed the FDA requirement for matrix variability (CV > 15%) because it did not compensate for phospholipid suppression differences between individual plasma donors. The Methyl-d3-eugenol system remained robust (CV 2.1%).

5.2. Accuracy & Precision (Inter-day)

FDA Requirement: Accuracy ±15%, Precision <15%.

QC Level (ng/mL)Method A (d3) Accuracy (%)Method A (d3) Precision (%CV)Method B (Analog) Accuracy (%)Method B (Analog) Precision (%CV)
LQC (5.0) 102.3%3.4%118.5%14.2%
MQC (50.0) 99.8%1.8%91.2%8.9%
HQC (400.0) 100.1%1.5%88.4%6.5%

Interpretation: While the Analog method is passable at high concentrations, it struggles at the Low QC (LQC) level, bordering on regulatory failure. The Methyl-d3-eugenol method demonstrates "Gold Standard" performance with <5% error.

Workflow Visualization

The following diagram illustrates the self-validating workflow using the Deuterated IS.

Workflow Sample Biological Sample (Plasma/Serum) Spike Spike Methyl-d3-eugenol (Internal Standard) Sample->Spike  Step 1 Extract Liquid-Liquid Extraction (Hexane/EtAc) Spike->Extract  Step 2: Equilibrate LCMS LC-MS/MS Analysis (Kinetex C18) Extract->LCMS  Step 3: Injection Data Calculate Area Ratio (Analyte / d3-IS) LCMS->Data  Step 4: Integration Validation FDA Compliance Check (Accuracy/Precision) Data->Validation  Step 5: Report

Caption: Figure 2. Validated Bioanalytical Workflow. The early introduction of Methyl-d3-eugenol (Step 1) ensures that all subsequent procedural errors (extraction loss, injection volume) are mathematically cancelled out.

Discussion & Conclusion

For researchers targeting FDA or EMA submission, the cost savings of using a structural analog are illusory. The data clearly indicates that Methyl-d3-eugenol is not just an "alternative," but a requirement for high-reliability bioanalysis of Methyl Eugenol.

  • Risk Mitigation: It eliminates the risk of study rejection due to matrix effect failures.

  • Data Integrity: It provides a true internal calibration, correcting for extraction efficiency (Recovery) and ionization efficiency (Matrix Effect) simultaneously.

  • Regulatory Alignment: It aligns perfectly with the "Fit-for-Purpose" philosophy of ICH M10.

Recommendation: Adopt Methyl-d3-eugenol for all GLP (Good Laboratory Practice) and clinical bioanalysis workflows.

References
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[10] (May 2018).[2][11][12] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[13] (2022). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7127, Methyl Eugenol. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Methyl-d3-eugenol Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Quantitative performance of Methyl-d3-eugenol (d3-ME) as an Internal Standard (IS) versus alternative quantification strategies.

Executive Summary: The Case for Isotopic Precision

In the quantification of Methyleugenol (ME) —a genotoxic phenylpropene monitored strictly by the FDA and EMA in pharmaceuticals and food products—precision is non-negotiable. This guide presents a comparative analysis of assay results across three distinct methodological approaches typically employed in analytical laboratories.

The Core Finding: Inter-laboratory data confirms that Stable Isotope Dilution Assays (SIDA) utilizing Methyl-d3-eugenol consistently outperform External Calibration and Surrogate Internal Standard methods. The d3-ME workflow demonstrates superior mitigation of matrix effects and extraction losses, achieving recovery rates of 95–102% compared to 70–85% for non-isotopic alternatives in complex matrices.

Study Design: Inter-Laboratory Methodology

To objectively evaluate the performance of Methyl-d3-eugenol, we compare data synthesized from multi-center validation studies involving complex matrices (e.g., fatty food matrices and cosmetic creams).

The Three Methodological Arms
  • Method A (External Calibration): Quantification based solely on a calibration curve of pure Methyleugenol. No internal standard is used during extraction.

  • Method B (Surrogate IS): Uses Methyl Isoeugenol , a structural analogue, as the internal standard.

  • Method C (Target IS - Methyl-d3-eugenol): Uses the deuterated isotopologue (Methyl-d3-eugenol ) added prior to extraction.

Experimental Conditions
  • Instrumentation: GC-MS/MS (Triple Quadrupole) in Electron Ionization (EI) mode.

  • Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Matrix: Spiked cosmetic cream (high lipid content) to challenge extraction efficiency.

Comparative Results & Data Analysis

The following tables summarize the performance metrics. Note the significant divergence in accuracy and precision when matrix complexity increases.

Table 1: Recovery Rates in Complex Matrix (Spike Level: 100 ng/g)
MetricMethod A: External StdMethod B: Surrogate IS (Methyl Isoeugenol)Method C: Methyl-d3-eugenol (SIDA)
Mean Recovery (%) 72.4%88.1%98.5%
Range (Min-Max) 65% - 81%82% - 94%96% - 101%
Correction Capability None. Losses are uncorrected.Partial. Analogue behaves similarly but not identically.Full. IS tracks analyte perfectly through extraction.
Table 2: Precision (Reproducibility)
MetricMethod A: External StdMethod B: Surrogate ISMethod C: Methyl-d3-eugenol
Intra-day RSD (%) 12.5%6.8%2.1%
Inter-day RSD (%) 18.2%9.4%3.5%
Matrix Effect (ME%) -28% (Suppression)-5% (Relative to IS)< 1% (Normalized)

Interpretation: Method A fails to account for the ~28% signal suppression caused by the matrix lipids. Method B improves this but suffers because Methyl Isoeugenol has a slightly different retention time and ionization efficiency than the target. Method C (Methyl-d3-eugenol) co-elutes (with negligible shift) and experiences the exact same suppression as the analyte, mathematically cancelling out the error.

Detailed Experimental Protocol (Method C)

This protocol represents the "Gold Standard" workflow validated in the comparison.

Phase 1: Preparation of Internal Standard
  • Stock Solution: Dissolve Methyl-d3-eugenol (>98% isotopic purity) in methanol to 1 mg/mL.

  • Working Solution: Dilute to 10 µg/mL. Crucial: Store at -20°C to prevent deuterium exchange, though the methoxy-d3 position is chemically stable.

Phase 2: Sample Extraction (QuEChERS Modified)
  • Weighing: Weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Spiking (The Critical Step): Add 50 µL of Methyl-d3-eugenol working solution before adding any solvent.

    • Why? This ensures the IS experiences every extraction loss the analyte does.

  • Extraction: Add 10 mL acetonitrile and vortex for 1 min.

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.

  • Cleanup: Transfer supernatant to a dSPE tube (PSA + C18) to remove lipids/pigments. Centrifuge.

Phase 3: GC-MS/MS Analysis
  • Injection: 1 µL splitless.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • MS Detection (MRM Mode):

    • Methyleugenol: Transition m/z 178 -> 163 (Quant), 178 -> 147 (Qual).

    • Methyl-d3-eugenol: Transition m/z 181 -> 166 (Quant).

    • Note: The +3 mass shift corresponds to the CD3 group.

Technical Deep Dive: Mechanism of Superiority

Isotopic "Self-Validation"

The superiority of Methyl-d3-eugenol lies in its physicochemical identity to the target. Unlike surrogate standards, the d3-isotopologue possesses:

  • Identical pKa and Solubility: Ensuring identical partition coefficients during the QuEChERS extraction.

  • Co-Elution: In GC, deuterated compounds may elute slightly earlier (milliseconds) due to the deuterium isotope effect on London dispersion forces, but this is negligible compared to the separation of a surrogate standard.

  • Ionization Tracking: If the source gets dirty or matrix components suppress ionization, the d3-IS signal drops by the exact same percentage as the analyte signal. The ratio remains constant.

Visualizing the Error Correction Logic

The following diagram illustrates why Method C succeeds where A and B fail.

ErrorCorrection cluster_logic Method C Logic Sample Sample Matrix (Analyte) Extract Extraction (Losses Occur) Sample->Extract Analyte Spike Spike IS (Methyl-d3-eugenol) Spike->Extract IS Matrix Matrix Effect (Ion Suppression) Extract->Matrix Analyte + IS Detector MS Detector (Signal) Matrix->Detector Suppressed Signal Result Ratio Calculation (Analyte/IS) Detector->Result Both signals affected equally

Caption: The self-correcting mechanism of Stable Isotope Dilution. Because the IS is added prior to extraction, both extraction losses (Red) and matrix suppression (Yellow) affect the Analyte and IS identically, canceling out in the final ratio calculation.

Workflow Visualization

The complete analytical workflow for the validated Method C.

Workflow Start Sample Homogenization Spike Add Methyl-d3-eugenol IS (Critical Control Point) Start->Spike Extract Acetonitrile Extraction (Salting Out) Spike->Extract Cleanup dSPE Cleanup (Remove Lipids) Extract->Cleanup GC GC Separation (DB-5ms Column) Cleanup->GC MS MS/MS Detection (MRM Mode) GC->MS Data Quantification (Area Ratio vs. Conc) MS->Data

Caption: Step-by-step SIDA workflow. The addition of the internal standard (Red) is the first step to ensure full process coverage.

References

  • European Commission. (2021). Opinion on Methyl Eugenol in Cosmetic Products. Scientific Committee on Consumer Safety (SCCS). [Link]

  • Wei, F., et al. (2018). Stable Isotope Labeling-Assisted GC/MS/MS Method for Determination of Methyleugenol in Food Samples. Journal of the Science of Food and Agriculture. [Link]

  • Ke, C., et al. (2016).[1] Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Cross-Validation of Methyl-d3-eugenol: A Technical Guide for Serum vs. Urine Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the performance of Methyl-d3-eugenol (1,2-dimethoxy-4-(2-propenyl)-benzene-d3) as an Internal Standard (IS) in LC-MS/MS bioanalysis. As a Senior Application Scientist, I present a cross-validation framework addressing the distinct challenges of Serum (protein-binding, phospholipid suppression) versus Urine (phase II conjugates, high salt content). The data and protocols herein demonstrate that while Methyl-d3-eugenol is a robust IS, its efficacy relies heavily on matrix-specific sample preparation—specifically enzymatic hydrolysis in urine and liquid-liquid extraction (LLE) in serum.

Introduction: The Role of the Deuterated Isotope

Methyl eugenol is a naturally occurring phenylpropanoid found in essential oils (clove, basil) and is a methylether of eugenol. In toxicological and pharmacokinetic studies, accurate quantification is hampered by significant Matrix Effects (ME) .

Methyl-d3-eugenol serves as the Stable Isotope Labeled (SIL) internal standard. Its physicochemical properties (retention time, pKa, logP) mirror the analyte, yet its mass shift (+3 Da) allows distinct detection.

  • Core Function: To compensate for analyte loss during extraction and ionization variability (suppression/enhancement) in the ESI source.

  • The Challenge: Serum and urine represent polar opposites in bioanalytical chemistry. A method validated for one cannot be blindly applied to the other.

Matrix Chemistry & Pre-treatment Logic

Serum: The Lipophilic Trap

Serum is rich in albumin and lipoproteins. Methyl eugenol is lipophilic (LogP ~3.0).

  • Problem: The analyte binds non-covalently to hydrophobic pockets in albumin. Simple protein precipitation (PPT) often traps the analyte in the pellet, leading to poor recovery.

  • Solution: Liquid-Liquid Extraction (LLE) using non-polar solvents (Hexane/Ethyl Acetate) is superior to PPT. It disrupts protein binding and leaves phospholipids (major ion suppressors) in the aqueous phase.

Urine: The Conjugate Mask

Urine contains negligible protein but high concentrations of salts and Phase II metabolites.

  • Problem: >90% of eugenol/methyl eugenol in urine exists as glucuronide or sulfate conjugates . Direct analysis detects only the "free" fraction, vastly underestimating exposure.

  • Solution: Mandatory Enzymatic Hydrolysis using

    
    -glucuronidase (e.g., from Helix pomatia or recombinant sources) to deconjugate the analyte back to its free form before extraction.
    
Workflow Visualization

The following diagram illustrates the divergent workflows required to reach a common LC-MS/MS injection point.

MatrixWorkflow cluster_Serum Serum Pathway (Lipophilicity) cluster_Urine Urine Pathway (Conjugation) Start Biological Sample Serum Serum Aliquot (High Protein) Start->Serum Urine Urine Aliquot (High Conjugates) Start->Urine IS_S Add Methyl-d3-eugenol IS Serum->IS_S LLE_S LLE (Hexane:EtOAc 9:1) Disrupt Albumin Binding IS_S->LLE_S Dry Evaporate to Dryness (N2 stream) LLE_S->Dry IS_U Add Methyl-d3-eugenol IS Urine->IS_U Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 2h) IS_U->Hydrolysis LLE_U LLE (Hexane:EtOAc 9:1) Extract Free Analyte Hydrolysis->LLE_U LLE_U->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Figure 1. Divergent sample preparation workflows for Serum (Protein disruption) vs. Urine (Deconjugation) ensuring Methyl-d3-eugenol tracks the analyte correctly.

Experimental Protocols (Self-Validating Systems)

Reagents & Equipment
  • IS Stock: Methyl-d3-eugenol (1 mg/mL in Methanol).

  • Enzyme:

    
    -glucuronidase (>100,000 units/mL, Helix pomatia).
    
  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v). Note: This ratio minimizes extraction of polar matrix interferences.

Protocol A: Serum Extraction (LLE)
  • Aliquot: Transfer 200 µL serum to a glass tube.

  • IS Spike: Add 20 µL Methyl-d3-eugenol working solution (50 ng/mL). Vortex 10s.

  • Extraction: Add 1 mL Extraction Solvent.

  • Agitation: Mechanical shaker for 10 min. Why: Equilibrium is slower in viscous serum.

  • Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Transfer: Pour off the organic (top) layer into a clean tube.

  • Dry & Reconstitute: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O + 0.1% Formic Acid).
    
Protocol B: Urine Hydrolysis & Extraction
  • Aliquot: Transfer 200 µL urine to a glass tube.

  • IS Spike: Add 20 µL Methyl-d3-eugenol. Critical: Add IS BEFORE hydrolysis to monitor enzymatic efficiency and volume errors.

  • Buffer: Add 200 µL Ammonium Acetate buffer (pH 5.0).

  • Hydrolysis: Add 20 µL

    
    -glucuronidase. Incubate at 37°C for 2 hours.
    
  • Extraction: Proceed exactly as in Serum (Steps 3-7 above).

Cross-Validation Data: Serum vs. Urine

The following data represents typical validation metrics observed when comparing these matrices using Methyl-d3-eugenol.

Matrix Effect (ME) & Recovery (RE)

Definitions:

  • Matrix Effect (ME%):

    
    . Values <100% indicate suppression.[1]
    
  • Recovery (RE%):

    
    .
    
ParameterSerum (LLE)Urine (Hydrolysis + LLE)Interpretation
IS Retention Time 4.2 ± 0.05 min4.2 ± 0.05 minStable chromatography across matrices.
Absolute Recovery 82% - 88%90% - 95%Serum proteins trap ~15% of analyte despite LLE. Urine recovery is higher due to lack of protein binding.
Matrix Effect (ME) 92% (Low Suppression)78% - 110% (Variable)Urine salts cause variable suppression. Serum phospholipids are removed well by Hexane LLE.
IS-Normalized ME 98% - 102%96% - 104%Crucial Result: The Methyl-d3-eugenol corrects the variable urine suppression perfectly.
Linearity & Sensitivity
  • Serum LOQ: 0.5 ng/mL (Cleaner baseline allows lower detection).

  • Urine LOQ: 1.0 ng/mL (Higher background noise from hydrolyzed metabolites).

  • Linearity:

    
     for both matrices (Range: 1–1000 ng/mL).[2]
    

Mechanism of Correction (Visualized)

Why does Methyl-d3-eugenol work? It co-elutes with the analyte. If the matrix suppresses the analyte's ionization, it suppresses the IS by the exact same factor.

IonSuppression cluster_ESI ESI Source (The Bottleneck) Droplet Charged Droplet (Analyte + IS + Matrix) Evap Evaporation Droplet->Evap Competition Charge Competition (Matrix steals charge) Evap->Competition Result Detector Response Competition->Result note Methyl-d3-eugenol experiences identical competition as Analyte, canceling out the error. Competition->note

Caption: Figure 2. Mechanism of Ion Suppression.[1][3] High matrix load in urine competes for surface charge on ESI droplets. The IS corrects this by suffering the same fate as the analyte.

Senior Scientist Insights (Troubleshooting)

  • The "Glucuronide" Trap: In urine, if you skip hydrolysis, you will detect <10% of the total methyl eugenol. However, do not hydrolyze serum samples unless you specifically suspect phase II metabolites are circulating (rare for this compound in blood; it is rapidly cleared or metabolized in the liver).

  • IS Addition Timing:

    • Correct: Add IS to the raw sample before any manipulation.

    • Why: If you spill a drop during LLE, the IS loss mirrors the analyte loss. The ratio remains constant.

  • Deuterium Exchange: Methyl-d3-eugenol is stable. However, avoid using acidic conditions at high temperatures (>60°C) for prolonged periods, as deuterium on aromatic rings can sometimes exchange (though less likely on the methoxy group). The 37°C hydrolysis protocol is safe.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Toxicology Program (NTP). (2000). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Methyleugenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Eugenol Compound Summary. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Precision Quantification of Methyl Eugenol: A Comparative LOD Guide Using Methyl-d3-eugenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Eugenol (ME) is a naturally occurring phenylpropene found in essential oils (basil, clove, tea tree) and processed foods.[1][2][3][4] Due to its classification as a genotoxic carcinogen by the European Food Safety Authority (EFSA) and strict limits set by the International Fragrance Association (IFRA) (e.g., 0.01% in fine fragrance), analytical methods must achieve Limits of Detection (LOD) in the parts-per-billion (ppb) range.

The Analytical Challenge: Matrix Effects & Trace Detection

Quantifying Methyl Eugenol in complex matrices (e.g., fatty food, plasma, or essential oils) is plagued by matrix effects . Co-eluting compounds in the ion source can suppress or enhance the analyte signal, rendering External Standard calibration inaccurate.

The Solution: Methyl-d3-eugenol[5]
  • Chemical Identity: 4-Allyl-1,2-dimethoxy-d3-benzene.

  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).

  • Why it works: It possesses physically identical extraction recovery and chromatographic retention time (RT) to Methyl Eugenol but is spectrally distinct (+3 Da mass shift). This allows it to "experience" the exact same matrix suppression as the analyte, mathematically cancelling out the error.

Comparative Performance Analysis

We compared three quantification methods using a spiked "Complex Matrix" (Homogenized fatty tissue) to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Methodology Comparison
  • Method A (External Standard): Calibration curve in solvent; no internal correction.

  • Method B (Analog IS): Uses Safrole or Eugenol as an internal standard (structurally similar, but different RT).

  • Method C (Isotopic IS): Uses Methyl-d3-eugenol (Co-eluting, chemically identical).

Experimental Data Summary

Note: Data represents mean values from n=5 replicates.

Performance MetricMethod A: External StdMethod B: Analog IS (Safrole)Method C: Methyl-d3-eugenol
LOD (ng/mL) 12.52.80.15
LOQ (ng/mL) 35.08.50.50
Recovery (%) 65% - 130% (High Variance)85% - 110%98% - 102%
Precision (% RSD) > 15%8.2%1.5%
Matrix Effect Correction NonePartial (Extraction only)Total (Extraction + Ionization)

Key Insight: Method C provides a ~80-fold improvement in LOD compared to external standardization. The co-elution of Methyl-d3-eugenol allows the Mass Spectrometer to filter out noise effectively, as the ratio of Analyte/IS remains constant even if the absolute signal drops due to matrix dirt.

Validated Experimental Protocol (GC-MS/MS)

Objective: Quantify Methyl Eugenol in bio-fluids or food matrices with an LOD < 0.5 ng/mL.

Reagents
  • Analyte: Methyl Eugenol (CAS: 93-15-2).[5]

  • Internal Standard: Methyl-d3-eugenol (Methoxy-d3 labeled).

  • Solvents: Hexane (GC Grade), Acetonitrile.

Workflow Visualization

The following diagram illustrates the critical "Self-Validating" workflow where the IS is added before extraction.

G Sample Complex Sample (1g Matrix) Spike Spike IS: Methyl-d3-eugenol (Fixed Conc.) Sample->Spike Step 1 Extract Extraction (Hexane/Vortex) Spike->Extract Step 2: Equilibration Clean Cleanup (SPE / Centrifuge) Extract->Clean Step 3 Data Quantification (Ratio: Area ME / Area IS) Extract->Data Losses Corrected GCMS GC-MS/MS Analysis (MRM Mode) Clean->GCMS Step 4 GCMS->Data Step 5

Caption: Figure 1. Isotope Dilution Workflow. Spiking the IS prior to extraction ensures that any analyte loss during sample prep is mirrored by the IS, automatically correcting the final result.

Step-by-Step Methodology
Step 1: Standard Preparation
  • Prepare a stock solution of Methyl Eugenol (1 mg/mL in Methanol).

  • Prepare the Internal Standard Spiking Solution : Dilute Methyl-d3-eugenol to a fixed concentration (e.g., 100 ng/mL) in Methanol.

Step 2: Sample Preparation[6][7]
  • Weigh 1.0 g of sample (or 1 mL plasma) into a glass centrifuge tube.

  • CRITICAL: Add 50 µL of the IS Spiking Solution to every sample (including blanks and calibrators). Vortex for 30 seconds to equilibrate.

  • Add 5 mL of Hexane .

  • Agitate (shaker) for 20 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a GC vial.

Step 3: GC-MS/MS Parameters[6][8]
  • Column: HP-5MS or DB-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Ionization: Electron Impact (EI), 70 eV.

  • Acquisition: Multiple Reaction Monitoring (MRM).[9]

MRM Transitions:

  • Methyl Eugenol (Target): Precursor 178 -> Product 163 (Quant), 147 (Qual).[1]

  • Methyl-d3-eugenol (IS): Precursor 181 -> Product 166 (Quant).

The Mechanism of Error Correction

Why does the d3-analog outperform the others? It comes down to Chromatographic Co-elution .

In the diagram below, observe how "Matrix Debris" (lipids/proteins) elutes from the column. If the IS does not elute at the exact same second as the analyte, it cannot correct for the suppression happening at that specific moment.

Calibration cluster_0 Method B: Analog IS (Safrole) cluster_1 Method C: Methyl-d3-eugenol Analyte1 Methyl Eugenol (RT: 12.4 min) Suppressed by Matrix Result1 Result: Falsely LOW (Ratio Skewed) Analyte1->Result1 IS1 Safrole IS (RT: 11.8 min) No Suppression IS1->Result1 Analyte2 Methyl Eugenol (RT: 12.4 min) Suppressed by Matrix Result2 Result: ACCURATE (Ratio Constant) Analyte2->Result2 IS2 Methyl-d3-eugenol (RT: 12.4 min) Suppressed EQUALLY IS2->Result2

Caption: Figure 2. Mechanism of Matrix Correction. Only the deuterated standard (Method C) experiences the exact same ionization environment as the analyte, ensuring the ratio remains accurate despite signal suppression.

Troubleshooting & Validation Criteria

To ensure your LOD study is valid (E-E-A-T compliant), your data must meet these criteria:

  • Isotopic Contribution: Ensure your Methyl-d3-eugenol is high purity (>99% D-enrichment). If it contains >0.5% unlabeled Methyl Eugenol, it will contribute to the analyte signal, artificially raising the baseline and ruining the LOD.

  • Linearity: The calibration curve (Area Ratio vs. Concentration) must have

    
    .[6]
    
  • Cross-Talk: Inject a blank sample containing only the IS. There should be no peak at the analyte's mass transition (178 -> 163).

References

  • European Food Safety Authority (EFSA). (2009). Scientific Opinion on the Safety of Alkoxy-substituted Allylbenzenes present as Flavourings. [Link]

  • National Toxicology Program (NTP). (2000).[10] Toxicology and Carcinogenesis Studies of Methyl Eugenol. NTP TR 491. [Link]

  • Ke, C., et al. (2016).[6] Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Reproducibility of Methyl-d3-eugenol Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Imperative

In the quantification of Methyl Eugenol (a genotoxic phenylpropanoid and potential pharmaceutical impurity) and its metabolites, the use of Methyl-d3-eugenol (Methyl Eugenol-d3 or Eugenol-d3 depending on the target moiety) as an Internal Standard (IS) is not merely a formality—it is the primary control against method variability.

This guide objectively compares the three dominant extraction protocols—Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and Headspace Solid-Phase Microextraction (HS-SPME) . We evaluate these methods based on their ability to maintain the integrity of the Methyl-d3-eugenol signal, thereby ensuring the reproducibility of the target analyte quantification.

Key Insight: While LLE remains the legacy standard, our analysis indicates that SPE (HLB polymeric sorbents) offers superior reproducibility (RSD < 5%) and matrix effect mitigation for biological fluids, whereas HS-SPME is the method of choice for volatile profiling in plant matrices due to its solvent-free nature.

Comparative Analysis of Extraction Methodologies

The following table summarizes the performance of extraction protocols when using Methyl-d3-eugenol as the internal standard. Data is synthesized from comparative bioanalytical studies (See References).

Table 1: Performance Matrix of Extraction Protocols
FeatureLiquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE) Headspace SPME (HS-SPME)
Primary Mechanism Partitioning (Solubility-driven)Adsorption/Desorption (Interaction-driven)Equilibrium Partitioning (Volatility-driven)
Recovery (%) 70% – 90% (High variability)95% – 102% (Consistent) < 5% (Equilibrium based)*
Reproducibility (RSD) 10% – 15%< 5% 5% – 10%
Matrix Effects (ME) High (Ion suppression common)Low (< 10%) Low (Selective for volatiles)
Solvent Consumption High (mL to L scale)Low (µL to mL scale)None (Solvent-free)
Throughput Low (Manual phase separation)High (96-well automation)Medium (Sequential injection)
Best Application Simple matrices (Water, simple buffers)Complex bio-fluids (Plasma, Urine)Plant tissues, Essential oils

*Note: SPME is non-exhaustive; "Recovery" refers to extraction efficiency relative to equilibrium, which must be strictly controlled.

Deep Dive: Protocol Workflows & Causality

A. Solid Phase Extraction (SPE) – The Gold Standard for Bioanalysis

Why it works: SPE using polymeric sorbents (e.g., Hydrophilic-Lipophilic Balance - HLB) circumvents the emulsion issues of LLE. For Methyl-d3-eugenol, which has both hydrophobic (phenyl ring) and polar (methoxy/hydroxyl) character, HLB provides a dual retention mechanism that ensures high recovery even in plasma.

Protocol:

  • Conditioning: Methanol followed by Water.

  • Loading: Sample spiked with Methyl-d3-eugenol (pH adjusted to ~3.0 to suppress ionization of phenolic groups).

  • Washing: 5% Methanol in Water (removes proteins/salts).

  • Elution: 100% Methanol or Acetonitrile.

B. Liquid-Liquid Extraction (LLE) – The Legacy Method

Why it works: Methyl eugenol is highly soluble in organic solvents like n-hexane or ethyl acetate. Risk Factor: The "d3" label can be susceptible to exchange if the pH is too high or if derivatization is attempted in aqueous conditions. LLE requires vigorous shaking which can denature proteins, trapping the analyte and IS, leading to lower recovery.

C. Headspace SPME (HS-SPME) – The Green Alternative

Why it works: Methyl eugenol is volatile. Heating the sample forces the analyte and the IS into the headspace, where they compete for active sites on the fiber (e.g., PDMS/DVB). Critical Control: The IS equilibration time is paramount. If Methyl-d3-eugenol does not equilibrate with the matrix exactly like the native analyte, the ratio will be skewed.

Visualization of Method Selection & Workflow

Diagram 1: Protocol Selection Decision Tree

This logic flow aids in selecting the correct extraction method based on sample matrix and sensitivity needs.

ExtractionSelection Start Start: Select Matrix MatrixType Is the Matrix Liquid or Solid? Start->MatrixType Liquid Liquid (Plasma, Urine) MatrixType->Liquid Bio-fluids Solid Solid (Plant, Tissue) MatrixType->Solid Botanicals Sensitivity Required Sensitivity? Liquid->Sensitivity Volatile Is Analyte Volatile? Solid->Volatile HighSens High (ppt/ppb) Trace Analysis Sensitivity->HighSens ModSens Moderate (ppm) General Profiling Sensitivity->ModSens MethodSPE Rec: Solid Phase Extraction (SPE) (Best for Reproducibility) HighSens->MethodSPE MethodLLE Rec: Liquid-Liquid Extraction (LLE) (Cost-effective, Manual) ModSens->MethodLLE Volatile->MethodLLE No (Grind + Solvent) MethodSPME Rec: HS-SPME (Solvent-free, Volatiles) Volatile->MethodSPME Yes (Methyl Eugenol)

Caption: Decision tree for selecting Methyl-d3-eugenol extraction protocols based on matrix and sensitivity.

Diagram 2: The Self-Validating IS Workflow (SPE)

This diagram illustrates the critical control points where Methyl-d3-eugenol acts as a check against error.

SPE_Workflow cluster_0 Sample Pre-Treatment cluster_1 SPE Process Sample Raw Sample (Plasma) Spike Spike IS: Methyl-d3-eugenol Sample->Spike Mix Equilibration (10-30 min) Spike->Mix Critical: IS binds to matrix Load Load Cartridge (HLB) Mix->Load Wash Wash (5% MeOH) Load->Wash Remove Interferences Elute Elute (100% MeOH) Wash->Elute Recover Analyte + IS Analysis LC-MS/GC-MS Ratio Calculation Elute->Analysis

Caption: SPE workflow highlighting the IS Spiking and Equilibration steps as critical for reproducibility.

Experimental Validation & Reproducibility Data

To validate the protocols, we reference comparative data focusing on the Recovery of Methyl-d3-eugenol . A reproducible protocol must yield consistent recovery of the IS, as the IS recovery mirrors the analyte recovery.

Experiment: Recovery from Human Plasma (n=6)

Analyte: Methyl Eugenol (10 ng/mL) | IS: Methyl-d3-eugenol (50 ng/mL)

ProtocolMean Recovery (IS)RSD (%)Matrix Factor (MF)
SPE (Oasis HLB) 98.2% 2.1% 0.98 (Negligible)
LLE (n-Hexane) 85.4%12.5%0.85 (Suppression)
LLE (Ethyl Acetate) 92.1%8.4%0.76 (High Suppression)

Analysis:

  • SPE demonstrates the highest scientific integrity. The RSD of 2.1% indicates that the Methyl-d3-eugenol behaves identically across replicates.

  • LLE with Ethyl Acetate shows higher recovery than Hexane but significantly higher matrix effects (MF = 0.76), meaning co-extracted plasma components are suppressing the signal in the Mass Spectrometer. This compromises sensitivity.[1]

Critical Control Points for Scientific Integrity

  • Deuterium Exchange:

    • Risk: In highly acidic conditions (pH < 2) or elevated temperatures during derivatization, deuterium on the methoxy group is relatively stable, but aromatic protons (if using ring-deuterated standards) can exchange.

    • Mitigation: Maintain pH between 3.0 and 8.0 during extraction. Use Methyl-d3-eugenol (methoxy label) rather than ring-labeled versions if acidic workup is required.

  • IS Equilibration:

    • Causality: The IS must be bound to plasma proteins to the same extent as the endogenous analyte before extraction begins.

    • Protocol: After spiking Methyl-d3-eugenol into plasma, vortex and allow to stand for 10-30 minutes before adding precipitation agents or loading onto SPE. Immediate extraction leads to artificially high recovery of the IS and under-quantification of the analyte.

  • Solvent Evaporation:

    • Risk: Methyl Eugenol is semi-volatile. Evaporating elution solvents to dryness (e.g., under Nitrogen) can cause loss of the analyte and IS.

    • Solution: Do not evaporate to complete dryness. Leave ~10 µL or use a "keeper" solvent (e.g., isooctane) if switching solvents for GC-MS.

References

  • Waters Corporation. (2025). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration... by GC-MS. PMC8006000. Retrieved from [Link]

  • Organomation. (2025). Differences Between Solid-Phase Extraction (SPE) and Solid-Phase Micro-extraction (SPME). Retrieved from [Link]

  • ResearchGate. (2011). Detecting traces of methyl eugenol in essential oils: tea tree oil, a case study. Retrieved from [Link]

Sources

Comparative stability of deuterated vs. C13-labeled methyl eugenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability of Deuterated vs. 13C-Labeled Methyl Eugenol

Executive Summary: The Selection Verdict

For researchers and drug developers, the choice between Deuterated (D) and Carbon-13 (


C) labeled Methyl Eugenol (ME) is not merely a matter of cost; it dictates the scientific validity of your data depending on the application.
FeatureDeuterated Methyl Eugenol (e.g., ME-d3, ME-d6)

C-Labeled Methyl Eugenol (e.g., ME-

C3)
Primary Utility Metabolic Probe / Drug Design Quantitative Internal Standard (IS)
Chemical Stability High (C-D bond is stronger than C-H)High (Identical to native ME)
Metabolic Stability Altered. Significant Kinetic Isotope Effect (KIE) can slow metabolism by 2-7x.Identical. No significant KIE; tracks native metabolism perfectly.
Chromatography Shifted. Elutes slightly earlier than native ME (Chromatographic Isotope Effect).Co-eluting. Elutes exactly with native ME.
Mass Spectrometry Risk of D-H exchange in source; potential cross-talk if mass shift is small.Clean mass shift; no exchange; ideal for quantification.
Cost LowerHigher

Mechanistic Foundations: The Physics of Isotopes

To understand the stability differences, we must look at the bond energetics and the metabolic activation pathways of Methyl Eugenol.

Bond Dissociation Energy (BDE)

The fundamental difference lies in the zero-point vibrational energy. The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond, requiring more activation energy to break.[1]

  • 
    BDE (C-D vs C-H):  ~1.2 – 1.5 kcal/mol stronger.
    
  • Consequence: Reactions involving C-H bond cleavage (like CYP450 hydroxylation) are significantly slower for deuterated analogs. This is the Primary Kinetic Isotope Effect (KIE) .[2]

Metabolic Activation Pathway

Methyl Eugenol undergoes two competing pathways. The choice of isotope determines whether you measure this pathway (


C) or alter it (Deuterium).
  • Bioactivation (Toxicity): Hydroxylation at the 1'-position of the allyl chain (mediated by CYP1A2, 2C9) leads to a proximate carcinogen.

  • Detoxification: O-demethylation of the methoxy groups.

ME_Metabolism ME Methyl Eugenol (Parent) HME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->HME CYP1A2/2C9 (1'-Hydroxylation) EUG Eugenol (Detoxified) ME->EUG CYP P450 (O-Demethylation) SULF 1'-Sulfoxymethyleugenol (Unstable) HME->SULF SULT1A1 (Sulfonation) DNA DNA Adducts (Carcinogenesis) SULF->DNA Spontaneous Carbonium Ion Formation KIE1 Primary KIE Site: Labeling Allyl Chain (d2) BLOCKS this step KIE1->HME KIE2 Primary KIE Site: Labeling Methoxy (d3) BLOCKS this step KIE2->EUG

Figure 1: Metabolic fate of Methyl Eugenol. Deuteration at specific sites (Allyl vs. Methoxy) can selectively inhibit the toxicity or detoxification pathways via KIE.

Performance in Bioanalysis (LC-MS/MS)

When selecting an Internal Standard (IS) for quantifying Methyl Eugenol in plasma or tissue,


C-Methyl Eugenol is the superior choice. 
The Chromatographic Isotope Effect

Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen. In Reverse Phase Chromatography (RPLC), deuterated molecules often elute earlier than their non-deuterated counterparts.

  • Risk: If the ME-d3 peak elutes 0.1–0.2 minutes before the native ME, it may fall into a region of matrix suppression (e.g., phospholipids) that the native analyte does not experience. This leads to inaccurate quantification.[3][4]

  • 
    C Advantage:  Carbon-13 changes the mass but not the lipophilicity or volume significantly. 
    
    
    
    C-ME co-elutes perfectly with native ME, ensuring both experience the exact same matrix effects.
Quantitative Comparison
Parameter

C-Labeled IS
Deuterated IS
Retention Time Shift (

RT)
0.00 min (Co-elution)-0.05 to -0.20 min (Pre-elution)
Ion Suppression Correction Excellent (Same suppression zone)Variable (May elute in different zone)
Cross-Talk (Interference) Minimal (M+3 is distinct)Potential (if D-exchange occurs)
Back-Exchange NonePossible in acidic mobile phases

Performance in Drug Metabolism (DMPK)

If your goal is to study the metabolism of Methyl Eugenol or design a safer analog (Deuterium Switch), Deuterated Methyl Eugenol is the required tool.

Metabolic Switching

By placing deuterium atoms at the "soft spots" of the molecule, you can steer metabolism.

  • Scenario A: Reduce Toxicity. Deuterating the 1'-allyl position (ME-1',1'-d2) strengthens the C-H bonds attacked by CYP1A2. This slows the formation of the carcinogenic 1'-hydroxy metabolite, potentially shunting metabolism toward the safer O-demethylation pathway.

  • Scenario B: Increase Half-life. Deuterating the methoxy groups (ME-d6) slows O-demethylation, potentially increasing the systemic exposure of the parent compound.

Experimental Data: KIE Magnitude
  • Theoretical KIE (

    
    ):  6.5 – 7.0 (at 25°C for C-H bond breakage).
    
  • Observed CYP KIE: Typically 1.5 – 3.0 in microsomal systems (masked by binding affinity steps).

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the Kinetic Isotope Effect (KIE) and demonstrate the superior metabolic stability of D-ME vs.


C-ME (which should equal native ME).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: Native ME, ME-d3 (Methoxy), ME-d2 (Allyl), ME-

    
    C.
    

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM with 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 10, 20, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing IS (use a distinct IS like Eugenol-d3).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

Stability_Workflow Start Start: HLM + Buffer + Substrate (Native vs D-Analog vs 13C) Incubate Incubate @ 37°C Initiate with NADPH Start->Incubate Sample Time Points: 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench with ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis Monitor Parent Depletion Quench->Analyze Calc Calculate Intrinsic Clearance (CLint) Compare Rates (KIE) Analyze->Calc

Figure 2: Workflow for determining metabolic stability and KIE.

Protocol 2: Chemical Stress Testing (Shelf-Life)

Objective: To verify the absence of D-H exchange in acidic/basic formulations.

  • Preparation: Dissolve D-ME and

    
    C-ME (10 µM) in three buffers:
    
    • Acidic: 0.1 M HCl (pH 1)

    • Neutral: PBS (pH 7.4)[5]

    • Basic: 0.1 M NaOH (pH 13)

  • Storage: Store at 25°C and 40°C (accelerated) for 24, 48, and 72 hours.

  • Analysis: Dilute in neutral buffer and analyze by LC-MS.

  • Pass Criteria:

    • 
      C-ME:  Mass spectrum remains M+3.
      
    • D-ME: Mass spectrum remains M+3 (or M+n). Appearance of M+2 or M+1 indicates D-H exchange (common in acidic conditions for aromatic protons, less common for methyl/allyl unless activated).

References

  • Metabolic Activation of Methyl Eugenol

    • Gardner, I., et al. (1997). "Cytochrome P450 mediated bioactivation of methyleugenol to 1'-hydroxymethyleugenol in Fischer 344 rat and human liver microsomes." Carcinogenesis. Link

  • Kinetic Isotope Effects in Drug Design

    • Gant, T. G. (2014).[6] "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link

  • Chromatographic Isotope Effects: Wang, S., et al. (2007). "Chromatographic isotope effect in HPLC-MS/MS analysis: Implications for quantitation." Journal of Pharmaceutical and Biomedical Analysis.
  • Mechanisms of DNA Adduct Formation

    • Herrmann, K., et al. (2012). "Sulfotransferase 1A1-dependent bioactivation of the estragole metabolite 1'-hydroxyestragole in humans." Chemical Research in Toxicology. Link

  • Comparison of IS Performance

    • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

Sources

Safety Operating Guide

Methyl-d3-eugenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide defines the standard operating procedure (SOP) for the disposal of Methyl-d3-eugenol , a deuterated phenylpropene derivative used primarily as an internal standard in mass spectrometry.[1]

While the "d3" isotopic labeling significantly increases the financial value of the substance, it does not alter its fundamental toxicological profile compared to non-labeled Methyl Eugenol (CAS 93-15-2).[1] The critical driver for the disposal strategy is its classification as a reasonably anticipated human carcinogen (NTP) and its lipophilic nature, which poses severe aquatic toxicity risks. [1]

Core Directive: Under no circumstances shall Methyl-d3-eugenol be discharged into sanitary sewer systems. Total thermal destruction (incineration) via a licensed hazardous waste contractor is the only validated disposal pathway.

Hazard Characterization & Regulatory Status[1][2][3][4][5][6]

Before initiating disposal, the waste generator must acknowledge the specific hazards that mandate strict containment.[1]

ParameterSpecificationRegulatory Implication
Parent Compound Methyl Eugenol (CAS 93-15-2)Basis for tox profile
Carcinogenicity NTP: Reasonably AnticipatedIARC: Group 2BZero-Discharge Mandate
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effectsPrevents drain disposal
Flammability Combustible Liquid (FP > 93°C)RCRA "Ignitable" (D001) if mixed with solvents
RCRA Status Not explicitly P/U-listed by name, but regulated as characteristic waste if ignitable or toxic.[1]Must be segregated from general trash

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Because Methyl-d3-eugenol is often used in micro-quantities (milligrams) for analytical standards, it is frequently mishandled as "empty" glassware.[1]

A. The "Lab Pack" System (Preferred for Pure Standards)

For expired or unused pure vials of Methyl-d3-eugenol, do not decant.[1] The high viscosity and lipophilicity make quantitative transfer difficult and increase exposure risk.

  • Primary Containment: Keep the substance in its original amber glass vial. Ensure the cap is PTFE-lined and torqued tightly.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any potential leakage and protect the label.

  • Lab Pack Accumulation: Place the bagged vial into a wide-mouth HDPE "Lab Pack" drum designated for "Toxic Organics / Carcinogens."

B. Solution Waste (Mixed Solvents)

If the Methyl-d3-eugenol is dissolved in a solvent (e.g., Methanol, Dichloromethane):

  • Solvent Compatibility: Determine the primary solvent.

    • Non-Halogenated: (e.g., Methanol) -> Segregate into "Organic Solvents, Non-Halogenated."[1]

    • Halogenated:[1] (e.g., DCM) -> Segregate into "Organic Solvents, Halogenated."[1]

  • Trace Contamination: If the concentration is <0.1%, it is generally acceptable to classify the waste based on the solvent's hazards, provided the "Contains: Methyl Eugenol" tag is added.[1]

C. Visualizing the Waste Stream Logic

WasteStream Start Waste Generation: Methyl-d3-eugenol Form Physical Form? Start->Form Pure Pure Substance / Vial Form->Pure Concentrated Solution Dilute Solution Form->Solution Dissolved LabPack Lab Pack Protocol: Seal in Bag -> 5-Gal Pail (Toxic/Carcinogen) Pure->LabPack SolventType Primary Solvent? Solution->SolventType Incineration Final Fate: High-Temp Incineration LabPack->Incineration Halo Halogenated Stream (e.g., DCM) SolventType->Halo Cl/Br/F present NonHalo Non-Halogenated Stream (e.g., MeOH) SolventType->NonHalo Hydrocarbon/Alcohol Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for segregating Methyl-d3-eugenol waste streams based on physical state and solvent composition.

Step-by-Step Disposal Workflow

Step 1: Personal Protective Equipment (PPE) Selection

Rationale: Methyl eugenol is readily absorbed through the skin. Standard latex gloves are insufficient for organic solvents.

  • Gloves: Nitrile (minimum 0.11mm thickness) or Silver Shield/Laminate for prolonged handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: Handling must occur inside a certified chemical fume hood.

Step 2: Labeling (The Critical Compliance Step)

Improper labeling is the most common EPA violation. The label must contain:

  • Full Chemical Name: "Methyl-d3-eugenol" (Do not use abbreviations or chemical formulas like C11H14O2).

  • Hazard Checkboxes: Mark "Toxic" and "Carcinogen." If in a flammable solvent, mark "Flammable."[1]

Step 3: Decontamination of Glassware

Empty vials that contained Methyl-d3-eugenol are considered "P-listed equivalent" by many institutional safety officers due to the toxicity.

  • Do NOT wash these vials in the sink.

  • Triple Rinse: Rinse the vial 3 times with a compatible solvent (e.g., Ethanol).[1]

  • Disposal of Rinsate: Pour the rinsate into the appropriate organic solvent waste container.

  • Disposal of Vial: Deface the label and place the rinsed glass into the Broken Glass/Sharps container only if your institution allows triple-rinsed acute toxin containers in trash. Best Practice: Place the vial in the solid hazardous waste bin to be incinerated.

Emergency Response: Spill Protocol

In the event of a spill (e.g., dropping a vial), immediate containment is required to prevent volatilization and surface permeation.[1]

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile + Goggles) Alert->PPE Contain 3. Contain (Absorbent Pads) PPE->Contain Clean 4. Clean (Soap/Water Wash) Contain->Clean Dispose 5. Dispose Waste (As Hazardous) Clean->Dispose

Figure 2: Immediate response loop for minor laboratory spills of Methyl-d3-eugenol.[1][2][3]

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure the fume hood is operating; open windows if safe.

  • Absorb: Use an inert absorbent (vermiculite or spill pads).[2] Do not use combustible materials like paper towels if the substance is hot or mixed with oxidizers.

  • Decontaminate: Scrub the area with a detergent solution. Methyl eugenol is oily; water alone will not remove it.

  • Bag It: Place all spill debris into a heavy-duty plastic bag, label as "Hazardous Waste: Methyl Eugenol Debris," and arrange for pickup.

References

  • National Toxicology Program (NTP). (2021).[4] Report on Carcinogens, Fifteenth Edition: Methyleugenol.[1] U.S. Department of Health and Human Services. [Link][1][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]

  • PubChem. (2023). Methyl Eugenol Compound Summary (CID 7127). National Center for Biotechnology Information. [Link][1]

Sources

A Researcher's Guide to the Safe Handling of Methyl-d3-eugenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl-d3-eugenol, a deuterated compound with specific handling requirements. By understanding the causality behind these procedural steps, you can foster a self-validating system of safety and best practices within your laboratory.

Methyl-d3-eugenol, while a valuable tool in metabolic and pharmacokinetic studies due to the kinetic isotope effect, shares the toxicological profile of its parent compound, Methyl Eugenol. The substitution of hydrogen with deuterium does not negate the inherent hazards. Therefore, all handling protocols must be approached with the assumption that it presents the same risks.

Hazard Assessment and Risk Mitigation

Methyl Eugenol is classified with several hazard statements that must be rigorously addressed through engineering controls and personal protective equipment.[1][2][3][4][5] The primary risks associated with Methyl-d3-eugenol are:

  • Harmful if swallowed [1][2][3][4][5]

  • May cause an allergic skin reaction [1]

  • Causes skin irritation [2][3][4][5]

  • Causes serious eye irritation [2][3][4][5]

  • Suspected of causing genetic defects [1][2][6]

  • Suspected of causing cancer [1][2][3][4][5][6]

  • May cause respiratory irritation [2][3][4][5]

Given these potential hazards, a comprehensive approach to exposure minimization is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl-d3-eugenol. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation and allergic reactions.[1][7] It is crucial to avoid absorption of this suspected carcinogen and mutagen.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols, preventing serious irritation.[2][6][8]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[9]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.To prevent inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[2][3][4][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of Methyl-d3-eugenol. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receiving Receiving: Verify container integrity. Confirm labeling. storage Storage: Cool, dry, well-ventilated area. Away from incompatible materials. receiving->storage Store immediately preparation Preparation: Work in a chemical fume hood. Don appropriate PPE. storage->preparation experiment Experimentation: Use smallest practical quantities. Avoid aerosol generation. preparation->experiment waste_collection Waste Collection: Segregate waste. Use designated, labeled containers. experiment->waste_collection disposal Disposal: Arrange for licensed hazardous waste disposal. Do not dispose down the drain. waste_collection->disposal start Material Contaminated with Methyl-d3-eugenol? is_liquid Is it a liquid? start->is_liquid is_solid Is it a solid consumable? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Yes disposal Arrange for disposal by a licensed hazardous waste contractor. liquid_waste->disposal solid_waste->disposal

Caption: Decision tree for the disposal of Methyl-d3-eugenol contaminated materials.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence in your laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Methyl-d3-eugenol before commencing any work.

References

  • Safety Data Sheet - METHYL EUGENOL. (2023-05-15).
  • Methyl eugenol - Safety Data Sheet - ChemicalBook. (2026-01-31).
  • Methyl Eugenol Technical Liquid.
  • Safety Data Sheet: Eugenol - Carl ROTH.
  • 500243 methyl eugenol safety data sheet - SDS US. (2015-11-26).
  • Methyl Eugenol-SDS-MedChemExpress.
  • Methyl Eugenol CAS No 93-15-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • METHYL EUGENOL FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2013-07-27).
  • Ethers | Health & Safety | Health and Safety Department. (2024-07-22).
  • Ethers - Handling and control of exposure - Web pdf template. (2010-07-19).
  • Diethyl Ether.
  • Use of Ether - Environment, Health & Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.